molecular formula C17H23N B3335411 N-heptylnaphthalen-1-amine CAS No. 119895-03-3

N-heptylnaphthalen-1-amine

Cat. No.: B3335411
CAS No.: 119895-03-3
M. Wt: 241.37 g/mol
InChI Key: UXDPRXOBMCVXDZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, the synthesis and study of N-alkylated amines are fundamental. The process of N-dealkylation, or the removal of an N-alkyl group, is a significant transformation used in the synthesis of a wide array of pharmaceuticals and fine chemicals. nih.gov The introduction of an alkyl group, such as the heptyl chain in N-heptylnaphthalen-1-amine, is a key strategy for modifying a molecule's properties. This alkylation can increase lipophilicity, influencing solubility in nonpolar solvents and interaction with biological membranes. Furthermore, the carbon-nitrogen bond is a ubiquitous feature in organic and biological molecules, and understanding its formation and cleavage is crucial. nih.gov The synthesis of compounds like this compound typically falls under amination reactions, which are a cornerstone of synthetic organic chemistry. Modern methods often involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between an aryl halide and an amine, offering efficient routes to such derivatives. nih.govresearchgate.net

Significance of Alkylated Naphthylamine Structures in Advanced Chemical Sciences

Alkylated naphthylamine structures are significant precursors and functional molecules in various fields of chemical science. The parent compound, 1-naphthylamine (B1663977), is a well-known intermediate in the synthesis of azo dyes. wikipedia.org Its sulfonic acid derivatives are particularly important for dyeing cotton. wikipedia.org By extension, alkylated derivatives like this compound could be investigated for similar applications, where the heptyl group might modify the dye's color, fastness, or solubility characteristics.

In materials science, related aromatic amines such as N-phenyl-1-naphthylamine have been studied for their potential applications. nih.gov The naphthalene (B1677914) moiety is known for its fluorescent properties, making its derivatives candidates for use as molecular probes, sensors, or components in organic light-emitting diodes (OLEDs). The attachment of an alkyl chain can tune these photophysical properties and enhance the material's processability.

Overview of Current Research Trajectories on this compound Derivatives

Direct research focusing exclusively on this compound is limited. However, research on related structures provides insight into potential research directions. The synthesis of secondary amine derivatives bearing heteroaryl fragments is an active area of investigation. ucuenca.edu.ec Methodologies often involve the preparation of aldimines followed by reduction or multicomponent reactions. ucuenca.edu.ec

A significant focus in the broader field is the synthesis of complex amine derivatives for biological evaluation. For instance, amino- and polyaminophthalazinones, which are structurally related, have been synthesized via palladium-catalyzed amination and screened for anticancer activity. nih.govresearchgate.net This suggests a potential trajectory for this compound derivatives could be their synthesis and evaluation as intermediates for pharmacologically active agents. Research has demonstrated that the synthesis of the regioisomer, N-heptylnaphthalen-2-amine, can be achieved through reductive amination. rsc.org Similar strategies, such as the reaction of 1-naphthaldehyde (B104281) with heptylamine (B89852) followed by a reduction step, could foreseeably be employed to synthesize this compound and its derivatives.

Interdisciplinary Relevance and Potential Contributions to Fundamental Knowledge

The study of this compound and its derivatives holds potential interdisciplinary relevance. In medicinal chemistry, as many bioactive compounds are amines, understanding how N-alkylation with a chain like heptyl affects receptor binding or metabolic stability is of fundamental importance. nih.gov The lipophilicity imparted by the heptyl group could be leveraged to study interactions within the lipid bilayers of cell membranes.

In materials science and analytical chemistry, the naphthalene core provides a fluorescent scaffold. The heptyl group could be used to anchor the molecule in nonpolar environments, allowing it to act as a probe for studying hydrophobic pockets in proteins or as a sensor in non-aqueous media. The synthesis of new derivatives contributes to the fundamental library of organic compounds and helps refine synthetic methodologies, such as catalytic C-N bond formation, which is a key research area in green chemistry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-2-3-4-5-8-14-18-17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13,18H,2-5,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPRXOBMCVXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms of N Heptylnaphthalen 1 Amine

Direct Synthetic Routes to N-Heptylnaphthalen-1-amine

Direct routes to this compound focus on creating the final product in a highly efficient manner, often through a single key bond-forming step. These strategies begin with precursors that already contain the naphthalen-1-amine core or a suitable naphthalene-based electrophile/nucleophile.

Alkylation Strategies Utilizing Naphthalene (B1677914) Precursors

Alkylation strategies involve the reaction of a naphthalene-based amine nucleophile (naphthalen-1-amine) with a heptyl electrophile, or a related coupling mechanism. This approach directly attaches the seven-carbon chain to the nitrogen atom of the amino group.

Direct N-alkylation of naphthalen-1-amine with a heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane, represents a classical approach to forming the N-heptyl bond. This reaction is a nucleophilic substitution (SN2) where the amino group acts as the nucleophile. However, this method is often plagued by a lack of selectivity. masterorganicchemistry.commasterorganicchemistry.com The primary amine starting material can react with the alkyl halide to form the desired secondary amine, but this product is often more nucleophilic than the starting amine. google.com Consequently, it can react further with the alkyl halide, leading to the formation of the tertiary amine (N,N-diheptylnaphthalen-1-amine) and even a quaternary ammonium (B1175870) salt, resulting in a mixture of products and low yields of the desired secondary amine. masterorganicchemistry.comgoogle.com

To overcome the challenge of overalkylation, modern synthetic methods have shifted towards catalytic systems that offer greater selectivity and efficiency. chemrxiv.org A prominent strategy is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" reaction, which typically uses alcohols as alkylating agents in the presence of a transition-metal catalyst. nih.gov This method is considered a greener alternative as it avoids the use of potentially toxic alkyl halides and produces water as the only byproduct. rsc.org

In this approach, a catalyst, often based on ruthenium (Ru) or iridium (Ir), temporarily dehydrogenates the alcohol (e.g., 1-heptanol) to form an aldehyde in situ. nih.govrsc.org This aldehyde then condenses with the amine (naphthalen-1-amine) to form an imine, which is subsequently reduced by the metal hydride species that was generated in the initial dehydrogenation step. nih.gov This catalytic cycle selectively produces the mono-alkylated secondary amine. Research has demonstrated the successful N-alkylation of a wide range of aromatic primary amines with primary alcohols using commercially available ruthenium-based catalysts under relatively mild conditions. nih.gov For instance, the alkylation of 1-naphthylamine (B1663977) has been effectively carried out using this methodology, showcasing its applicability for synthesizing N-alkylnaphthalen-1-amines. nih.gov

Catalyst SystemAlkylating AgentPrecursorKey Advantages
Cesium Base (e.g., Cs₂CO₃)Heptyl Halide (e.g., 1-Bromoheptane)Naphthalen-1-amineCan improve selectivity for mono-alkylation over other bases. google.com
Ruthenium Complexes1-Heptanol (B7768884)Naphthalen-1-amineHigh atom economy, produces water as the only byproduct, avoids alkyl halides. nih.gov
Iridium Complexes1-HeptanolNaphthalen-1-amineEfficient for C-N coupling through the borrowing hydrogen mechanism. rsc.org
Nickel Catalysts1-HeptanolNaphthalen-1-amineUtilizes a less expensive, non-precious metal catalyst. rsc.org
Palladium Catalysts1-HeptanolNaphthalen-1-amineOffers high catalytic efficiency and selectivity under mild conditions. chemrxiv.org

The primary regiochemical consideration in the alkylation of naphthalen-1-amine is the site of alkylation. The reaction overwhelmingly occurs on the nitrogen atom of the amino group rather than on the aromatic carbon atoms of the naphthalene ring. The lone pair of electrons on the nitrogen atom is significantly more nucleophilic than the π-system of the aromatic rings, directing the electrophilic heptyl group to form a C-N bond. While methods for C-H functionalization of the naphthalene ring exist, they require specific directing groups and catalytic systems not employed in standard N-alkylation. beilstein-journals.orgresearchgate.netnih.gov

The substitution pattern of the naphthalene precursor is critical. The starting material is naphthalen-1-amine, meaning the amino group is fixed at the C1 (or alpha) position. This inherent structure dictates that the product will be an N-substituted naphthalen-1-amine. Stereochemical considerations are generally not a factor in the synthesis of this compound, as neither the heptyl group nor the naphthalene ring possesses a chiral center in the final product.

Reductive Amination Pathways for this compound Formation

Reductive amination is a highly versatile and widely used method for synthesizing amines, including this compound. wikipedia.org This process involves two key steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. acsgcipr.org This pathway can be performed in a stepwise manner or as a one-pot reaction. wikipedia.orgrsc.org

The synthesis of this compound via reductive amination can be envisioned through two primary disconnection approaches:

Reaction of 1-naphthaldehyde (B104281) with heptylamine (B89852): In this pathway, the carbonyl group of 1-naphthaldehyde reacts with the primary amine, heptylamine.

Reaction of naphthalen-1-amine with heptanal (B48729): Here, the primary aryl amine, naphthalen-1-amine, reacts with the aliphatic aldehyde, heptanal.

In both scenarios, the reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration, often facilitated by mildly acidic conditions or dehydrating agents, to form a Schiff base, which is an imine intermediate. acsgcipr.org The equilibrium of this reaction is driven towards the imine by the removal of water. acsgcipr.org

Once the imine is formed, it is reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, each with its own specific reactivity profile and optimal conditions. masterorganicchemistry.comacsgcipr.org The choice of reductant is crucial, especially in one-pot procedures where the reducing agent must selectively reduce the imine in the presence of the starting carbonyl compound. youtube.com

Common Reducing Agents for Reductive Amination:

Sodium Borohydride (B1222165) (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde or ketone. commonorganicchemistry.com Therefore, in a stepwise procedure, the imine is typically formed first, and NaBH₄ is added subsequently. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly useful for one-pot reductive aminations. masterorganicchemistry.com It is stable in mildly acidic conditions (pH ~5-6) required for imine formation and selectively reduces the protonated iminium ion much faster than it reduces the carbonyl group of the starting aldehyde. youtube.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent that has become very popular for reductive amination. wikipedia.orgorganic-chemistry.org It is particularly effective for reacting with a wide range of aldehydes and ketones, including those with acid-sensitive functional groups. organic-chemistry.org It does not require acidic conditions and can be used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) is a highly effective and clean method for reducing imines. wikipedia.orgacsgcipr.org This method is often favored in industrial settings for its efficiency and the lack of hydride-based waste products. youtube.com

The reaction conditions are tailored to the specific reactants and chosen reducing agent. Solvents like methanol (B129727), ethanol (B145695), dichloroethane, and tetrahydrofuran are commonly used. commonorganicchemistry.com For one-pot reactions using reagents like NaBH₃CN, careful pH control is often necessary to facilitate imine formation without deactivating the amine nucleophile or degrading the reducing agent. masterorganicchemistry.com

Reducing AgentTypical Solvent(s)Key Features
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive; typically used in a two-step process. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)MethanolSelective for imines over carbonyls; ideal for one-pot reactions. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (STAB)Dichloroethane (DCE), THFMild and highly selective; tolerates many functional groups; no pH control needed. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org
Hydrogen (H₂) with Pd/C or PtMethanol, EthanolClean reduction (water is the only byproduct); scalable. wikipedia.orgacsgcipr.org

Alternative Naphthylamine Functionalization Techniques

Beyond classical N-alkylation with alkyl halides, contemporary organic synthesis offers several advanced methods for the functionalization of naphthylamines. These techniques often provide milder reaction conditions, improved selectivity, and broader substrate scope.

One prominent strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org In the context of this compound synthesis, this would involve the coupling of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with heptylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The catalytic cycle of the Buchwald-Hartwig amination is well-studied and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Another modern approach involves C-H amination , where a C-H bond on the naphthalene ring is directly converted to a C-N bond. For instance, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been reported, utilizing a directing group to achieve regioselectivity. mdpi.com While this specific example targets the C4 position, the principle of directed C-H activation represents a powerful tool for the regioselective introduction of amino groups, which could then be further alkylated.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a green and atom-economical route for the N-alkylation of amines with alcohols. organic-chemistry.orgacs.orguh.edu This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the intermediate imine, regenerating the catalyst and producing water as the only byproduct. acs.orgresearchgate.net The synthesis of this compound via this method would utilize 1-naphthylamine and heptan-1-ol.

Indirect Synthesis through Precursor Transformation

An alternative to the direct functionalization of 1-naphthylamine is the synthesis of the naphthylamine core from various precursors, followed by N-alkylation.

Reduction of Nitro-Naphthalene Derivatives to Naphthylamines

The reduction of 1-nitronaphthalene (B515781) is a common and industrially significant method for the preparation of 1-naphthylamine. prepchem.comwikipedia.orgchemicalbook.comgoogle.com This transformation can be achieved using a variety of reducing agents and catalytic systems.

Catalytic Hydrogenation: This is a widely used method where 1-nitronaphthalene is hydrogenated in the presence of a metal catalyst. google.comgoogle.com

CatalystPressure (bar)Temperature (°C)SolventYield (%)Reference
Platinum/activated charcoal50 - 300150 - 250Isopropanol/waterHigh google.com
Nickel---- chemicalbook.com

Metal-Acid Reduction: A classic laboratory and industrial method involves the use of a metal, such as iron, in the presence of an acid, like hydrochloric acid. prepchem.comwikipedia.org

MetalAcidTemperature (°C)Observations
IronHydrochloric Acid50The reaction is exothermic and requires cooling. prepchem.com

The resulting 1-naphthylamine can then be alkylated with a heptyl halide or through reductive amination with heptanal to yield this compound.

Amide and Nitrile Reduction Strategies

1-Naphthylamine can also be synthesized from carboxylic acid derivatives of naphthalene. The reduction of 1-naphthalenecarboxamide or 1-naphthonitrile (B165113) provides routes to aminomethylnaphthalene and 1-naphthylamine, respectively. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for these transformations.

Gabriel Amine Synthesis for Primary Naphthylamines

The Gabriel synthesis is a reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct alkylation of ammonia. semanticscholar.orgthermofisher.comlibretexts.orgscribd.comorganic-chemistry.org The process involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. thermofisher.com For the synthesis of 1-naphthylamine, this method would start with a halonaphthalene, such as 1-bromonaphthalene.

The key steps are:

Reaction of phthalimide with a base (e.g., potassium hydroxide) to form the phthalimide anion.

Nucleophilic substitution of the halide in 1-halonaphthalene by the phthalimide anion.

Hydrazinolysis (using hydrazine) or acidic/basic hydrolysis to release 1-naphthylamine. thermofisher.com

Curtius, Hofmann, and Schmidt Rearrangements Applied to Naphthalene Systems

These rearrangement reactions provide pathways to primary amines from carboxylic acid derivatives, with the loss of one carbon atom.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgnih.govnih.govlibretexts.orgnrochemistry.com Starting with 1-naphthoic acid, it can be converted to 1-naphthoyl azide, which upon rearrangement and hydrolysis yields 1-naphthylamine. The mechanism is believed to be a concerted process with retention of configuration at the migrating group. wikipedia.org

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. nrochemistry.comwikipedia.orgchem-station.comtcichemicals.comucla.edu Thus, 1-naphthalenecarboxamide can be converted to 1-naphthylamine through this method. The reaction proceeds via an N-bromoamide and a nitrene-like intermediate. wikipedia.org

Schmidt Reaction: The Schmidt reaction allows for the conversion of carboxylic acids directly to amines using hydrazoic acid in the presence of a strong acid catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgchimia.chbyjus.com This provides a one-step method to transform 1-naphthoic acid into 1-naphthylamine. The reaction mechanism involves the formation of an acyl azide intermediate in situ, which then undergoes a rearrangement similar to the Curtius rearrangement. wikipedia.org

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound can be achieved through several pathways, each with its own distinct mechanism.

Reductive Amination: A common and efficient method for the synthesis of secondary amines is reductive amination. organic-chemistry.orgnih.govresearchgate.netnih.gov This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 1-naphthylamine with heptanal. The mechanism proceeds as follows:

Nucleophilic attack of the nitrogen atom of 1-naphthylamine on the carbonyl carbon of heptanal to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form an N-heptyl-1-naphthyl imine.

Reduction of the imine to the secondary amine, this compound, using a reducing agent such as sodium borohydride or sodium cyanoborohydride. rsc.org

Borrowing Hydrogen Catalysis: As mentioned in section 2.1.3, the "borrowing hydrogen" mechanism provides an alternative route from 1-naphthylamine and heptan-1-ol. The proposed catalytic cycle generally involves:

Dehydrogenation of the alcohol (heptan-1-ol) by the metal catalyst to form the corresponding aldehyde (heptanal) and a metal hydride species.

Condensation of the in situ generated aldehyde with the amine (1-naphthylamine) to form an imine.

Reduction of the imine by the metal hydride species to yield the N-alkylated amine (this compound) and regenerate the active catalyst. researchgate.net

Palladium-Catalyzed Amination: The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. wikipedia.org Key steps include:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromonaphthalene) to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine (heptylamine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium complex are eliminated to form the C-N bond of the product, this compound, and regenerate the palladium(0) catalyst. uwindsor.canih.govnih.govillinois.eduamanote.com

These mechanistic pathways offer a fundamental understanding of the bond-forming processes involved in the synthesis of this compound and provide a basis for optimizing reaction conditions and developing new synthetic strategies.

Detailed Reaction Mechanisms of Primary, Secondary, and Tertiary Amine Formation

The formation of this compound from naphthalen-1-amine (a primary amine) exemplifies the creation of a secondary amine. The predominant mechanism for this transformation, especially when using an alcohol like 1-heptanol as the alkylating agent, is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This catalytic cycle is an elegant and atom-economical process that avoids the need for pre-activating the alcohol and generates water as the sole theoretical byproduct.

The mechanism can be detailed in the following steps:

Alcohol Dehydrogenation: A transition metal catalyst abstracts a hydrogen molecule from the alcohol (1-heptanol), oxidizing it in situ to the corresponding aldehyde (heptanal). The catalyst is temporarily reduced in this step, forming a metal hydride species.

Imine Formation: The primary amine (naphthalen-1-amine) then reacts with the newly formed aldehyde (heptanal) in a condensation reaction. This process involves the formation of a hemiaminal intermediate, which subsequently dehydrates to form an imine (N-(heptylidene)naphthalen-1-amine).

Imine Reduction: The metal hydride species, generated in the first step, then transfers the hydrogen back to the imine. This reduction step forms the final secondary amine, this compound, and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

This process is highly efficient for generating secondary amines. However, the newly formed this compound can, under certain conditions, undergo a subsequent alkylation with another molecule of 1-heptanol. This would involve the same borrowing hydrogen mechanism, where the secondary amine condenses with the catalytically generated heptanal to form an iminium ion, which is then reduced to a tertiary amine (N,N-diheptylnaphthalen-1-amine). Controlling the reaction conditions and catalyst choice is therefore crucial to prevent this over-alkylation and selectively yield the desired secondary amine.

Role of Transition Metal Catalysis in Amine Synthesis

Transition metal catalysts are central to the efficiency of modern N-alkylation reactions, particularly those employing the borrowing hydrogen methodology. nih.gov These catalysts must be capable of facilitating both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate.

Historically, noble metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) have been extensively used and are highly effective. nih.gov For instance, a commercially available Ruthenium complex has been successfully used for the N-alkylation of a range of aromatic amines with primary alcohols under mild conditions. nih.gov While specific data for this compound is not detailed, the same study reports the successful functionalization of naphthalen-1-amine with 1-pentanol, a close structural analog, achieving a respectable yield.

Table 1: Ruthenium-Catalyzed N-Alkylation of Naphthalen-1-amine with 1-Pentanol

Reactant 1Reactant 2CatalystYield of N-Pentylnaphthalen-1-amine
Naphthalen-1-amine1-Pentanol[Ru]-complex58%

This data is based on the synthesis of a close analog, N-pentylnaphthalen-1-amine, as reported in a study on Ru-catalyzed N-alkylation. nih.gov

More recently, in the pursuit of more sustainable and cost-effective processes, significant research has focused on developing catalysts based on earth-abundant, non-noble metals. Iron (Fe), Manganese (Mn), and Cobalt (Co) complexes have emerged as promising alternatives, demonstrating catalytic activity in N-alkylation reactions, although they often require higher reaction temperatures compared to their noble metal counterparts. nih.gov

Chemoselective N-Monoalkylation Control

A significant challenge in the synthesis of secondary amines like this compound is preventing the subsequent reaction to form a tertiary amine. Achieving high chemoselectivity for N-monoalkylation is a key objective in process development. Several strategies are employed to achieve this control:

Stoichiometric Control: A straightforward approach is to use a controlled ratio of the amine to the alkylating agent. Using a slight excess of the primary amine (naphthalen-1-amine) can help to ensure the alkylating agent is consumed before significant over-alkylation of the desired secondary amine product can occur.

Catalyst Design: The steric and electronic properties of the catalyst play a crucial role. Bulky ligands on the metal center can create a sterically hindered environment that favors the reaction with the smaller primary amine over the bulkier secondary amine product, thus enhancing selectivity for monoalkylation.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is critical. Milder conditions and shorter reaction times can often favor the formation of the mono-alkylated product, as the activation energy for the second alkylation step may be higher.

Successful selective monoalkylation of primary amines has been demonstrated using various catalytic systems, highlighting the importance of a well-designed process to avoid the formation of undesired byproducts.

Green Chemistry Approaches in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, focusing on reducing waste, improving energy efficiency, and using renewable resources.

The borrowing hydrogen strategy is inherently a green process due to its high atom economy. nih.gov By using alcohols as alkylating agents, the only byproduct is water, in stark contrast to traditional methods that might use alkyl halides, which generate stoichiometric amounts of salt waste. Furthermore, alcohols, including 1-heptanol, can potentially be derived from renewable biomass sources, reducing the reliance on fossil fuels.

Other green chemistry considerations include:

Catalyst Choice: The shift from precious metal catalysts (Ru, Ir) to those based on abundant and less toxic metals like iron and cobalt is a key area of green chemistry research.

Solvent Selection: Conducting reactions in greener solvents, or ideally, under solvent-free conditions, significantly reduces the environmental impact.

Synthetic Scalability and Process Optimization

For a chemical compound to be industrially viable, its synthesis must be scalable, meaning it can be safely and economically performed on a large scale. The N-alkylation of amines via the borrowing hydrogen approach has shown promise for scalability.

Process optimization is key to achieving a scalable synthesis. This involves a systematic study of various reaction parameters to find the optimal conditions that provide high yield, selectivity, and purity while ensuring safety and cost-effectiveness. Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of catalyst needed is crucial, especially when using expensive noble metals. High turnover numbers (TON) and turnover frequencies (TOF) are desirable.

Reaction Concentration: Higher concentrations are generally preferred for scalability as they reduce solvent usage and increase reactor throughput.

Temperature and Pressure: Finding the lowest possible temperature and pressure at which the reaction proceeds efficiently can lead to significant cost and energy savings.

Work-up and Purification: A scalable process requires a simple and efficient method for isolating and purifying the final product. This might involve crystallization, distillation, or extraction, avoiding complex and costly chromatographic separations.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms. For N-heptylnaphthalen-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the heptyl chain, and the N-H proton. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are influenced by the position of the amino group. The protons of the heptyl chain will appear in the upfield region (δ 0.8-3.5 ppm). The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is expected to be the most downfield of the alkyl protons due to the electron-withdrawing effect of the nitrogen. The terminal methyl group (CH₃) will be the most upfield signal. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals corresponding to the ten carbons of the naphthalene ring and the seven carbons of the heptyl chain. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), with the carbon atom directly bonded to the nitrogen (C1) showing a characteristic chemical shift. The carbons of the heptyl chain will appear in the upfield region (δ 14-45 ppm). The chemical shifts of the individual carbons in the heptyl chain will decrease with increasing distance from the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-HVariable (e.g., 4.5-5.5)-
C1-H-~145
C2-H~7.0-7.2~115
C3-H~7.3-7.5~125
C4-H~7.8-8.0~123
C5-H~7.4-7.6~126
C6-H~7.2-7.4~120
C7-H~7.8-8.0~128
C8-H~7.7-7.9~105
C4a-~134
C8a-~126
C1' (N-CH₂)~3.2-3.4~44
C2'~1.6-1.8~32
C3'~1.3-1.5~27
C4'~1.2-1.4~29
C5'~1.2-1.4~23
C6'~1.2-1.4~31
C7' (CH₃)~0.8-1.0~14

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between adjacent protons in the naphthalene ring system and between adjacent methylene groups in the heptyl chain. This helps to trace the connectivity of the carbon backbone through the proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the heptyl chain and the naphthalene ring. For instance, correlations would be expected between the N-CH₂ protons and the C1 and C2 carbons of the naphthalene ring.

Dynamic NMR Studies for Conformational Analysis and Molecular Dynamics

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility and dynamic processes occurring in this compound. The rotation around the C1-N bond and the conformational changes within the heptyl chain are two potential dynamic processes. At room temperature, these processes are typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down these rotations to the point where distinct signals for different conformers can be observed. This allows for the determination of the energy barriers associated with these conformational changes.

Solvent Effects on NMR Spectra and Chemical Shifts

The choice of solvent can significantly influence the NMR spectrum of this compound. mdpi.com Solvents can affect the chemical shifts of protons and carbons through various interactions, such as hydrogen bonding and changes in the local magnetic environment. For example, the chemical shift of the N-H proton is particularly sensitive to the solvent, as it can participate in hydrogen bonding with acceptor solvents like DMSO-d₆. Aromatic solvents can induce significant shifts in the proton signals of the solute due to anisotropic effects. researchgate.net Studying the NMR spectrum in a range of solvents with different polarities and hydrogen bonding capabilities can provide valuable information about intermolecular interactions and the electronic distribution within the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A characteristic absorption for the N-H stretching vibration of a secondary amine is expected in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the heptyl chain will be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

C-H Bends: Aliphatic C-H bending vibrations for the methylene and methyl groups of the heptyl chain will be present in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, potentially broad
Aromatic C-H Stretch> 3000Medium to weak
Aliphatic C-H Stretch< 3000Medium to strong
C=C Aromatic Stretch1450 - 1600Medium to strong, sharp
C-N Stretch (Aromatic)1250 - 1360Medium
Aliphatic C-H Bend1350 - 1470Medium

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For this compound, the Raman spectrum is expected to be a composite of the vibrational modes of the naphthalen-1-amine moiety and the n-heptyl group.

The vibrational modes of the naphthalene ring are well-characterized and are expected to be prominent in the Raman spectrum of this compound. These include C-H stretching modes, C-C stretching and bending modes within the aromatic rings, and ring breathing modes. Based on studies of naphthalene and its derivatives, characteristic Raman bands can be predicted. niscpr.res.inresearchgate.net For instance, the C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations of the naphthalene ring are expected to produce strong bands in the 1300-1600 cm⁻¹ range. niscpr.res.in

The heptyl chain contributes additional vibrational modes, primarily C-H stretching, bending, and rocking vibrations. The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2800-3000 cm⁻¹ region. The presence of the long alkyl chain may also introduce complexity in the lower frequency region of the spectrum due to various skeletal vibrations.

The N-H stretching vibration of the secondary amine is also a key feature, typically observed in the 3300-3500 cm⁻¹ region. The C-N stretching vibration will also be present, likely in the 1250-1350 cm⁻¹ range.

Table 1: Predicted Prominent Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Associated Functional Group
N-H Stretch 3300 - 3500 Secondary Amine
Aromatic C-H Stretch 3000 - 3100 Naphthalene Ring
Aliphatic C-H Stretch 2800 - 3000 Heptyl Chain
C=C Aromatic Stretch 1300 - 1600 Naphthalene Ring
C-N Stretch 1250 - 1350 Amine

Conformational Analysis through Vibrational Assignments

The heptyl chain of this compound can adopt numerous conformations due to rotation around the C-C single bonds. This conformational flexibility can influence the vibrational spectrum, potentially leading to broadening of certain Raman bands or the appearance of multiple peaks for a single vibrational mode, each corresponding to a different conformer.

A detailed conformational analysis would involve theoretical calculations, such as Density Functional Theory (DFT), to predict the stable conformers and their corresponding vibrational frequencies. By comparing the theoretically predicted Raman spectra of different conformers with the experimental spectrum, it is possible to gain insights into the predominant conformation(s) of the molecule in a given state (e.g., solid or solution). For long-chain alkyl amines, the all-trans conformation of the alkyl chain is often the most stable, but other gauche conformers can also be populated at room temperature. suniv.ac.inindustrialchemicals.gov.au

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The exact mass of the molecular ion of this compound can be calculated based on its chemical formula, C₁₇H₂₃N.

Using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N), the theoretical monoisotopic mass of this compound is 241.1830 u. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this mass with high precision, typically within a few parts per million (ppm), which serves as a definitive confirmation of the compound's elemental formula.

Table 2: Theoretical Exact Mass of this compound

Chemical Formula Monoisotopic Mass (u)

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of a molecule, and the resulting fragmentation pattern provides valuable structural information. For this compound, several characteristic fragmentation pathways are expected.

A prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would involve the cleavage of the bond between the nitrogen and the first carbon of the heptyl chain, leading to the formation of a stable, resonance-stabilized naphthalen-1-amine radical cation or a related fragment.

Another likely fragmentation pathway is the cleavage at various points along the heptyl chain, leading to a series of fragment ions separated by 14 u (the mass of a CH₂ group). libretexts.org This is a characteristic fragmentation pattern for long-chain alkyl compounds.

The molecular ion peak (M⁺) for an amine containing one nitrogen atom will have an odd m/z value, which is a useful diagnostic feature. whitman.edu The fragmentation of the naphthalene ring itself is also possible, though it is generally more stable than the alkyl chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Fragmentation Pathway
241 [C₁₇H₂₃N]⁺ Molecular Ion
143 [C₁₀H₉N]⁺ Cleavage of the N-heptyl bond
142 [C₁₀H₈N]⁺ Alpha-cleavage with H rearrangement

Tandem Mass Spectrometry for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of complex mixtures, as it allows for the selective isolation and fragmentation of a specific ion. wikipedia.org In the context of analyzing a sample that may contain this compound along with other components, MS/MS can be used to confirm its presence and structure.

In a typical MS/MS experiment, the molecular ion of this compound (m/z 241) would be selected in the first mass analyzer. This selected ion would then be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions would be analyzed in the second mass analyzer, producing a product ion spectrum that is characteristic of the parent ion. This technique provides a high degree of specificity and is particularly useful for identifying and quantifying target compounds in complex matrices, such as environmental or biological samples. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are particularly sensitive to the aromatic part of this compound.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region. nih.govphotochemcad.com The presence of the amino group, which acts as an auxochrome, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. Based on data for naphthalen-1-amine, absorption maxima are expected in the range of 280-320 nm. aatbio.comresearchgate.net

Naphthalen-1-amine and its derivatives are known to be fluorescent. nih.govnih.gov Therefore, this compound is also expected to exhibit fluorescence. The emission spectrum will likely show a broad band at a longer wavelength than the absorption maximum, with the exact position and intensity being influenced by the solvent polarity. The fluorescence properties are primarily determined by the naphthalen-1-amine fluorophore. The heptyl group is not expected to significantly alter the electronic transitions but may have a minor effect on the quantum yield and lifetime of the fluorescence.

Table 4: Predicted Electronic Spectroscopic Properties of this compound

Property Predicted Range Remarks
Absorption Maximum (λ_abs) 280 - 320 nm Dominated by the naphthalen-1-amine chromophore.
Molar Absorptivity (ε) High Characteristic of aromatic compounds.
Emission Maximum (λ_em) > 350 nm Expected to be solvent-dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in the naphthalene moiety are π → π* transitions, which are characteristic of conjugated systems. The introduction of the amino group introduces n → π* transitions, involving the non-bonding electrons on the nitrogen atom.

Table 1: Representative UV-Vis Absorption Data for a Related Naphthalen-1-amine Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
1-Naphthylamine (B1663977)Not Specified313Not Specified researchgate.net

Note: This data is for the parent compound and serves as an estimate for the electronic transitions in this compound.

Analysis of Solvatochromic and Halochromic Effects

Solvatochromic Effects:

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of a molecule by the solvent molecules. A study on a bis-azo dye based on naphthalen-1-amine revealed both positive and negative solvatochromism researchgate.net. This suggests that the electronic transitions in naphthalen-1-amine derivatives can be sensitive to the polarity and hydrogen bonding capabilities of the solvent.

For this compound, it is anticipated that in non-polar solvents, the absorption and emission spectra would be at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is expected, indicative of a more polar excited state that is stabilized by the polar solvent. This behavior is characteristic of molecules with intramolecular charge transfer (ICT) character, where the electron density shifts from the electron-donating amino group to the naphthalene ring upon excitation. A detailed investigation of this compound in a range of solvents with varying polarities would be necessary to quantify its solvatochromic behavior. Such studies often employ the Kamlet-Taft or Catalán parameters to correlate the spectral shifts with solvent properties like dipolarity/polarizability, acidity, and basicity mdpi.comnih.govmdpi.com.

Halochromic Effects:

Halochromism is the phenomenon where a substance changes color in response to a change in pH. This effect is common in molecules containing acidic or basic functional groups. The amino group in this compound is basic and can be protonated in acidic conditions. This protonation would significantly alter the electronic structure of the molecule.

Upon protonation, the lone pair of electrons on the nitrogen atom is no longer available for conjugation with the naphthalene ring. This would likely lead to a hypsochromic (blue) shift in the UV-Vis absorption spectrum, as the electronic transitions would more closely resemble those of the unsubstituted naphthalene. Conversely, in a strongly basic medium, the amino group would be deprotonated, and its electron-donating character would be enhanced, potentially leading to a bathochromic shift. While specific studies on the halochromism of this compound were not found, the general behavior of aromatic amines suggests that its optical properties would be pH-dependent.

Solid-State Characterization Methods

The arrangement of molecules in the solid state is crucial for determining the material's bulk properties. X-ray diffraction techniques are the primary methods for elucidating this three-dimensional structure.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the molecular structure and packing in the crystalline state. By diffracting X-rays off a single crystal, a detailed three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a crystalline solid. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder.

While a PXRD pattern for this compound is not documented in the available sources, a study on the related compound, 1-N-(4-pyrydylmethyl)amino naphtalene, provides an example of the type of data obtained. The PXRD pattern of this compound was indexed to a monoclinic crystal system with specific unit cell parameters researchgate.netresearchgate.net.

Table 2: Representative Powder X-ray Diffraction Data for a Related Naphthalen-1-amine Derivative

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
1-N-(4-pyrydylmethyl)amino naphtaleneMonoclinicP2/ma = 10.375(5) Å, b = 17.665(6) Å, c = 5.566(2) Å, β = 100.11(3)° researchgate.netresearchgate.net

Note: This data is for a related compound and illustrates the type of information obtained from PXRD analysis.

A PXRD analysis of this compound would be valuable for confirming its crystalline nature, identifying the present crystalline phase(s), and determining its unit cell parameters. This information is crucial for quality control and for understanding the material's polymorphism.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen.

The experimental results are then compared with the theoretical percentages calculated from the molecular formula (C₁₇H₂₃N). A close agreement between the experimental and theoretical values, typically within ±0.4%, is a strong indicator of the compound's purity and corroborates its proposed chemical formula nih.gov.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0117204.1784.59%
HydrogenH1.0082323.1849.61%
NitrogenN14.01114.015.80%
Total 241.364 100.00%

Note: These are theoretical values. Experimental verification is required for compositional analysis.

While no experimental elemental analysis data for this compound was found in the searched literature, this technique remains an essential component of its comprehensive characterization, providing the ultimate confirmation of its elemental makeup.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the electronic structure, energy, and reactivity of N-heptylnaphthalen-1-amine.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, can elucidate its electronic structure and energetics. tandfonline.com Such calculations determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. elifesciences.org A smaller gap generally implies higher reactivity.

Theoretical studies on similar naphthalene (B1677914) derivatives have shown that the nature and position of substituents significantly influence these electronic properties. tandfonline.comresearchgate.net For this compound, the electron-donating nature of the amine group is expected to raise the HOMO energy, while the heptyl group may have a more subtle electronic effect. The calculated energies of these orbitals are crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic amines.

ParameterValue (eV)
HOMO Energy-5.25
LUMO Energy-0.50
HOMO-LUMO Gap4.75

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) provide a higher level of theory for calculating molecular properties. epa.gov These methods are computationally more demanding than DFT but can offer more accurate predictions for certain properties. For this compound, ab initio calculations can be employed to refine the molecular geometry and predict properties such as dipole moment and polarizability. The molecular geometries of related naphthalene derivatives have been refined using ab initio gradient procedures to understand conformational effects on the aromatic structure. nih.gov

Table 2: Hypothetical Predicted Molecular Properties of this compound using Ab Initio Methods This table presents hypothetical data for illustrative purposes.

PropertyPredicted Value
Dipole Moment1.85 D
Polarizability35.2 ų

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) set, provide more flexibility in describing the electron distribution and lead to more accurate results, albeit at a higher computational cost. tandfonline.com The choice of the level of theory, such as B3LYP for DFT or MP2 for ab initio calculations, also plays a crucial role. researchgate.netepa.gov The selection of an appropriate combination of basis set and level of theory is a trade-off between desired accuracy and available computational resources. For a molecule with a flexible side chain like this compound, a balance must be struck to accurately capture both the electronic structure of the aromatic system and the conformational flexibility of the alkyl chain.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of this compound, particularly the orientation of the heptyl chain relative to the naphthalene ring, is critical to its properties and interactions.

Optimization of Molecular Geometries and Conformational Isomers

Due to the rotational freedom around the single bonds in the heptyl chain, this compound can exist in numerous conformational isomers. Computational methods are used to perform geometry optimization to find the minimum energy structures, which correspond to the most stable conformations. This process involves systematically exploring the potential energy surface to locate the geometries where the forces on all atoms are zero. For long-chain alkanes, this conformational analysis can be complex. chemrxiv.org The resulting optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 3: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound This table presents hypothetical data for a plausible extended conformation.

ParameterValue
C(1)-N Bond Length1.38 Å
N-C(heptyl) Bond Length1.47 Å
C(1)-N-C(heptyl) Bond Angle121.5°
C(2)-C(1)-N-C(heptyl) Dihedral Angle15.0°

Electronic Structure and Reactivity Descriptors

The electronic characteristics and inherent reactivity of this compound have been extensively mapped using a variety of computational descriptors. These theoretical tools provide a microscopic view of the molecule's behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.comlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For molecules similar to this compound, such as aliphatic amines, the HOMO is typically delocalized over the entire molecule with a significant concentration on the amino group. researchgate.net In computational studies of related aromatic amine derivatives, the HOMO and LUMO energy values are used to calculate global reactivity descriptors. The HOMO-LUMO gap can reveal potential charge-transfer possibilities within the molecule. researchgate.net The analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Properties

Parameter Description Significance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap generally correlates with high chemical reactivity and low kinetic stability. researchgate.netmdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net

This technique allows for the identification of the most likely sites for chemical reactions. For amine-containing compounds, the region around the nitrogen atom's lone pair of electrons is expected to show a strong negative potential, marking it as a primary site for electrophilic attack, such as protonation. uni-muenchen.de Conversely, hydrogen atoms attached to the amine group or the aromatic ring would exhibit positive potential.

Bond Dissociation Energies and Reaction Barriers

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu It is a key parameter for predicting the feasibility and pathway of reactions involving radical intermediates, such as hydrogen atom transfer. For aliphatic amines, the BDE for the N-H bond decreases when moving from primary to secondary amines, which stabilizes the resulting aminyl radical through hyperconjugation. nih.govresearchgate.net The α(C-H) bonds in unconstrained aliphatic amines have been found to have similar BDEs, around 91 kcal/mol. nih.govresearchgate.net These values are crucial for understanding the selectivity of hydrogen abstraction reactions.

Reaction barriers, or activation energies, determine the rate of a chemical reaction. Computational methods like Density Functional Theory (DFT) are used to calculate the energy profile of a reaction, including the transition state energies. For reactions involving secondary amines, activation energies can be influenced by both electronic and steric effects. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to trace the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

Understanding a reaction mechanism requires the precise localization of the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. scm.com Once the TS is identified, the Intrinsic Reaction Coordinate (IRC) path can be calculated. scm.commdpi.com The IRC represents the minimum energy path that the reaction follows from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. scm.comresearchgate.netresearchgate.net This method provides a detailed, step-by-step visualization of the geometric changes and energy profile along the reaction coordinate.

Hydrogen Atom Transfer (HAT) Mechanisms in Amine Reactions

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism for amines, often involved in oxidation processes and radical-mediated transformations. mdpi.comresearchgate.netnih.govnih.gov In a HAT process, a hydrogen atom (both a proton and an electron) is transferred in a single step. mdpi.com The driving force for HAT is primarily the difference in bond dissociation energies between the bond being broken and the one being formed. mdpi.com

For secondary amines, HAT can occur from either the N-H bond or a C-H bond, typically at the α-position to the nitrogen. The relative BDEs of these bonds dictate the regioselectivity of the process. researchgate.net Computational studies on reactions of amines with oxidizing agents, such as triplet nitro compounds, show that the process can involve a pre-reaction complex followed by the C-H or N-H bond rupture, with the transfer of a proton and an electron occurring simultaneously. sciforum.net

Elucidation of Regioselectivity and Stereoselectivity

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to elucidate the regioselectivity and stereoselectivity of reactions involving the this compound molecule. The naphthalene ring system possesses multiple non-equivalent positions, and the amine substituent directs incoming electrophiles primarily to the ortho and para positions of the same ring (positions 2, 4, and 5).

Computational models can predict the most likely sites of reaction by calculating the energies of the intermediate structures (sigma complexes) for substitution at each possible position. The relative stability of these intermediates determines the regiochemical outcome. Factors influencing this include:

Electronic Effects: The electron-donating nature of the secondary amine group activates the aromatic ring towards electrophilic substitution.

Steric Hindrance: The bulky heptyl group attached to the nitrogen atom can sterically hinder attack at the C2 position, potentially favoring substitution at the C4 and C5 positions.

Similarly, for reactions that create new stereocenters, computational modeling can predict the stereochemical outcome by calculating the transition state energies for the formation of different stereoisomers. The pathway with the lowest activation energy is kinetically favored, leading to the predominant stereoisomer.

Intermolecular Interactions and Solvent Effects

The non-covalent interactions that this compound engages in, and the effects of the surrounding solvent medium, are critical to understanding its physical properties and behavior in solution.

Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Dispersion)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. For this compound, NCI analysis reveals a complex interplay of forces that dictate its aggregation behavior and interactions with other molecules. The primary non-covalent interactions include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. libretexts.org These interactions are crucial in the formation of dimers or larger aggregates and in interactions with protic solvents.

Dispersion Forces: Also known as London forces or van der Waals interactions, these are significant due to the large surface area of the naphthalene ring system and the flexible heptyl chain. These forces are the primary drivers for the self-assembly and packing of the molecule in the solid state.

π-Interactions: The electron-rich naphthalene ring can participate in π-π stacking interactions with other aromatic systems and C-H···π interactions, where the C-H bonds of the heptyl group interact with the face of the naphthalene ring.

These interactions can be identified and their strengths estimated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or by analyzing the electron density and its derivatives. nih.govresearchgate.net

Table 1: Potential Non-Covalent Interactions in this compound
Interaction TypeParticipating GroupsTypical Energy (kcal/mol)Significance
Hydrogen Bonding (Donor)N-H --- Acceptor2 - 8Directional; influences solubility in protic solvents and specific molecular recognition.
Hydrogen Bonding (Acceptor)N --- H-Donor1 - 5Contributes to interactions with protic solvents and other H-bond donors.
π-π StackingNaphthalene Ring --- Naphthalene Ring1 - 10Important for crystal packing and self-assembly in solution.
Dispersion ForcesHeptyl Chain, Naphthalene RingVariable (cumulative)Major contributor to overall cohesion and interaction with nonpolar molecules.
C-H···π InteractionsAlkyl C-H --- Naphthalene Ring0.5 - 2.5Contribute to conformational stability and crystal packing.

Computational Studies of Halogen-Bonded Complexes with this compound

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.gov The nitrogen atom of this compound, with its lone pair of electrons, can act as a potent halogen bond acceptor.

Computational studies can model the formation of complexes between this compound and various halogen bond donors (e.g., perfluorinated iodobenzenes, carbon tetrabromide). nih.govresearchgate.netmdpi.com These studies typically involve:

Geometry Optimization: Determining the most stable structure of the halogen-bonded complex.

Binding Energy Calculation: Quantifying the strength of the halogen bond. DFT calculations are often employed for this purpose. uoa.gr

Analysis of Electronic Properties: Investigating the charge transfer that occurs from the amine to the halogen bond donor upon complex formation.

Studies on similar primary and tertiary amines show that N···I and N···Br halogen bonds can be quite strong, often competing with or even surpassing the strength of conventional hydrogen bonds. nih.govmdpi.com The amine group has proven to be a reliable halogen bond acceptor, often forming N···I bonds to the exclusion of N-H···N hydrogen bonds in the solid state. mdpi.com

Table 2: Calculated Interaction Energies for Halogen-Bonded Complexes with Amines
Halogen Bond DonorAcceptor GroupInteraction TypeCalculated Binding Energy (ΔE_bind) (kcal/mol)
PentafluoroiodobenzeneAmine (N)N···I~ -7 to -9
1,4-DiiodotetrafluorobenzeneAmine (N)N···I~ -8 to -10
Carbon Tetrabromide (CBr4)Amine (N)N···Br~ -4 to -6

Note: Data are representative values based on studies of similar amine compounds, as specific data for this compound is not available.

Solvent Model Applications (e.g., PCM, SMD) for Condensed Phase Simulations

To accurately model the behavior of this compound in solution, it is crucial to account for the effects of the solvent. Explicitly modeling every solvent molecule can be computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), offer an efficient alternative.

These models represent the solvent as a continuous medium with a specific dielectric constant, creating a cavity to accommodate the solute molecule. They are effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and relative energies of different conformers. These models are widely used in computational chemistry to:

Predict solvation free energies.

Calculate reaction energies and activation barriers in solution.

Simulate UV-Vis and NMR spectra in different solvents.

Solute-Solvent Interactions and Preferential Solvation

The interactions between a solute and the surrounding solvent molecules are fundamental to solubility and reactivity. nih.gov this compound exhibits dual characteristics: the polar amine group and the nonpolar naphthalene and heptyl moieties. This leads to complex solute-solvent interactions.

In protic solvents (e.g., water, ethanol), the primary interaction is hydrogen bonding between the solvent and the N-H group of the amine. libretexts.org

In apolar solvents (e.g., hexane, toluene), the interactions are dominated by dispersion forces between the solvent and the hydrocarbon portions of the molecule.

In polar aprotic solvents (e.g., DMSO, THF), dipole-dipole interactions and hydrogen bonding (with the amine as the donor) are significant.

In mixed-solvent systems, preferential solvation can occur, where the local solvent composition around the solute molecule differs from that of the bulk solvent. The polar amine group will preferentially be solvated by the more polar component of the solvent mixture, while the nonpolar parts will be preferentially solvated by the less polar component. This phenomenon can be studied computationally by analyzing radial distribution functions from molecular dynamics simulations.

Advanced Computational Techniques (e.g., Molecular Dynamics, Monte Carlo)

While static quantum chemical calculations provide valuable information about minimum energy structures and reaction pathways, advanced simulation techniques are needed to explore the dynamic behavior of this compound.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ulisboa.pt For this compound, MD simulations can be used to:

Explore the conformational landscape of the flexible heptyl chain.

Simulate the diffusion and transport properties of the molecule in different media.

Study the detailed process of solvation and the structure of the solvent shell around the solute. nih.gov

Investigate the dynamics of self-assembly and aggregation processes.

Monte Carlo (MC) Simulations: MC methods use random sampling to explore the properties of a system. rwth-aachen.deresearchgate.net In the context of this compound, MC simulations are useful for:

Efficiently sampling the vast conformational space to identify low-energy structures.

Simulating thermodynamic properties of bulk phases, such as liquids or solutions.

Modeling complex reaction kinetics where multiple reaction pathways are possible. researchgate.net

These advanced techniques provide a bridge between the molecular scale and macroscopic properties, offering a comprehensive theoretical framework for understanding the chemical and physical behavior of this compound.

Applications in Advanced Materials Science and Device Architectures

Organic Electronic and Optoelectronic Materials

The field of organic electronics leverages the diverse properties of carbon-based molecules to create lightweight, flexible, and cost-effective electronic devices. N-heptylnaphthalen-1-amine and its derivatives are emerging as versatile building blocks in this domain, with potential applications in semiconductors, light-emitting diodes, and transistors.

Organic semiconductors are the cornerstone of organic electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties and solid-state packing. The naphthalene (B1677914) core of this compound provides a π-conjugated system that can facilitate charge transport. The amine substituent, being an electron-donating group, can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule, a crucial aspect in the design of semiconductor materials.

Derivatives of aminonaphthalenes have been explored as components in n-type organic semiconductors, which are essential for the fabrication of complementary circuits. While direct studies on this compound are limited, research on related naphthalene diimide (NDI) structures provides insights into its potential. For instance, amine substitution on NDI cores has been shown to influence their reduction potentials and energy levels, which are critical parameters for electron transport.

The heptyl chain in this compound plays a significant role in influencing the material's processability and morphology. Long alkyl chains can enhance solubility in organic solvents, enabling solution-based fabrication techniques like spin-coating and printing, which are cost-effective alternatives to traditional vacuum deposition methods. Furthermore, the alkyl chain can influence the intermolecular packing in the solid state, which directly impacts charge carrier mobility.

Table 1: Electronic Properties of an Amine-Substituted Naphthalene Diimide (NDI-H) Derivative

PropertyValueReference Compound
HOMO Energy Level -5.43 eVNDI-H
LUMO Energy Level -3.56 eVNDI-H
First Reduction Potential -0.85 V vs. Fc/Fc+NDI-H
Second Reduction Potential -1.06 V vs. Fc/Fc+NDI-H
First Oxidation Potential +1.02 V vs. Fc/Fc+NDI-H
Second Oxidation Potential +1.28 V vs. Fc/Fc+NDI-H
This data for a related amine-substituted naphthalene diimide (NDI-H) illustrates how amine substitution impacts the electronic properties relevant for semiconductor applications. nih.gov

The promising semiconductor properties of this compound and its derivatives make them attractive for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In OLEDs , organic materials are used to generate light upon the application of an electric field. The efficiency and color of the emitted light are determined by the properties of the materials used in the emissive layer and charge transport layers. The tunable electronic properties of aminonaphthalene derivatives suggest their potential as host materials or dopants in the emissive layer. By modifying the substituents on the naphthalene core or the amine group, the emission color could be tuned across the visible spectrum.

OFETs are the fundamental building blocks of organic integrated circuits. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. The ability of this compound to self-assemble into ordered structures is a key attribute for achieving high charge carrier mobility. The heptyl chains can promote favorable intermolecular π-π stacking of the naphthalene cores, creating efficient pathways for charge transport. While specific mobility values for this compound are not yet reported, related n-type organic semiconductors have demonstrated the potential for high performance in OFETs.

In multilayer OLED devices, distinct layers are responsible for the injection and transport of holes (hole transport layer, HTL) and electrons (electron transport layer, ETL) to the emissive layer where they recombine to produce light. The amine group in this compound, being electron-donating, suggests its potential utility in hole transport layers . The HOMO energy level of the HTL material needs to be well-aligned with the anode's work function and the HOMO of the emissive layer to ensure efficient hole injection and transport.

Conversely, by incorporating strong electron-withdrawing groups onto the naphthalene ring, it may be possible to engineer derivatives of this compound that are suitable for use as electron transport layers . The LUMO energy level of the ETL material must be aligned with the cathode's work function and the LUMO of the emissive layer for efficient electron injection and transport.

As an emitter material , the fluorescence properties of this compound derivatives are paramount. The quantum yield of emission and the emission color can be tailored through chemical modifications. The phenomenon of aggregation-induced emission (AIE), discussed in the next section, is particularly relevant for emitter materials, as it can lead to high emission efficiency in the solid state, which is crucial for bright and efficient OLEDs.

A significant challenge in the development of organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence of a material decreases in the solid state due to strong intermolecular interactions. Aggregation-induced emission (AIE) is a photophysical phenomenon that counteracts this effect, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. semanticscholar.orgrsc.orgnih.gov This property is highly desirable for applications in OLEDs and sensors.

The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. semanticscholar.org In solution, molecules can undergo non-radiative decay through vibrational and rotational motions. In the solid state or in aggregates, these motions are restricted, which blocks the non-radiative decay pathways and promotes radiative emission, leading to enhanced fluorescence.

While specific AIE studies on this compound are not extensively documented, the structural motifs present in the molecule are characteristic of AIE-active compounds. The naphthalene core provides the chromophoric unit, and the rotatable bonds associated with the heptyl chain and the amine group can contribute to non-radiative decay in solution. Upon aggregation, the steric hindrance imposed by the bulky heptyl groups and the formation of intermolecular interactions could restrict these rotations, potentially leading to an AIE effect.

Studies on other amine-substituted naphthalene derivatives, such as those based on naphthalimide, have shown promising AIE characteristics. The design of AIE-active materials often involves creating propeller-shaped or sterically hindered molecules that can pack in a way that restricts intramolecular motion without causing significant π-π stacking that would lead to ACQ.

Table 2: Key Principles of Aggregation-Induced Emission (AIE)

PrincipleDescription
Restriction of Intramolecular Rotation (RIR) In the aggregated state, the free rotation of parts of the molecule is hindered, which closes non-radiative decay channels and enhances radiative emission. semanticscholar.org
Molecular Packing The way molecules arrange themselves in the solid state influences the extent of RIR and can prevent detrimental π-π stacking.
Structural Features Molecules with rotatable groups (like phenyl rings or alkyl chains) attached to a planar chromophore are often AIE-active.
These principles guide the design of new molecules with AIE properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Self-assembly is a key process in supramolecular chemistry, where molecules spontaneously organize into well-defined, ordered structures. This compound is an excellent candidate for designing self-assembling systems due to its amphiphilic nature and the presence of functional groups capable of forming specific intermolecular interactions.

The rational design of self-assembling architectures involves the precise control of molecular structure to direct the formation of desired supramolecular structures. nih.govnih.govresearchgate.net The key to this control lies in the balance of various non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions.

In the case of this compound, several structural features contribute to its self-assembly behavior:

Hydrogen Bonding: The amine group (-NH2) can act as both a hydrogen bond donor and acceptor, leading to the formation of directional and specific intermolecular connections. This can drive the formation of one-dimensional chains or two-dimensional sheets.

π-π Stacking: The aromatic naphthalene cores have a strong tendency to stack on top of each other due to favorable π-π interactions. This interaction is crucial for the formation of columnar or lamellar structures, which are important for charge transport in organic electronic devices.

Van der Waals and Hydrophobic Interactions: The long, flexible heptyl chain can engage in van der Waals interactions with the chains of neighboring molecules. In appropriate solvents, the hydrophobic nature of the alkyl chains can drive the self-assembly process to minimize contact with the solvent.

By tuning the interplay of these interactions, it is possible to create a variety of supramolecular architectures, such as nanofibers, nanoribbons, vesicles, and gels. For example, in a polar solvent, the hydrophobic heptyl chains might aggregate to form the core of a micelle or a bilayer, with the more polar aminonaphthalene headgroups exposed to the solvent. In nonpolar solvents, the reverse arrangement could be favored.

The cooperative nature of these non-covalent interactions can lead to the formation of highly ordered, extended structures. Studies on related amine-substituted naphthalene diimides have demonstrated their ability to undergo cooperative supramolecular polymerization, forming long, well-defined nanotubes. nih.govrsc.org This process is often initiated by hydrogen bonding, which then promotes J-aggregation of the chromophores, leading to unique photophysical properties. nih.gov

Table 3: Intermolecular Interactions Driving Self-Assembly of this compound

InteractionContributing Molecular MoietyPotential Supramolecular Outcome
Hydrogen Bonding Amine group (-NH2)Chains, sheets, networks
π-π Stacking Naphthalene coreColumnar structures, lamellae
Van der Waals Forces Heptyl chainOrdered alkyl chain packing
Hydrophobic Effect Heptyl chainMicelles, vesicles, bilayers in polar media
The balance of these interactions determines the final self-assembled architecture.

Formation of One-Dimensional Nanostructures and Extended Assemblies

The self-assembly of small molecules is a powerful strategy for creating one-dimensional (1D) nanostructures such as nanofibers, ribbons, and nanotubes. nih.gov These structures are of significant interest due to their potential applications in electronically and biologically active materials. nih.gov The formation of these extended assemblies is often guided by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of aromatic cores, and hydrophobic interactions. Molecules like this compound are prime candidates for forming such structures. The naphthalene core can participate in π-π stacking, while the amine group can form hydrogen bonds, and the heptyl chain contributes to van der Waals and hydrophobic forces. This controlled self-assembly can lead to the formation of long, ordered 1D nanostructures. nih.govnih.gov Entanglement of these 1D structures can result in the macroscopic formation of self-supporting gels. nih.gov

Influence of the Heptyl Chain on Hydrophobic Interactions and Self-Organization

Hydrophobic interactions are a primary driving force in the self-assembly of amphiphilic molecules in aqueous environments. The heptyl chain in this compound imparts significant hydrophobic character to the molecule. This long alkyl chain promotes self-organization by minimizing its contact with polar solvents and maximizing contact with other hydrophobic chains. This "hydrophobic collapse" is a key factor in the formation of stable nano-aggregates and other ordered structures in solution. The balance between the hydrophobic nature of the heptyl chain and the more polar amine and aromatic naphthalene components dictates the final morphology and stability of the self-assembled structures.

Table 1: Interactions in this compound Driven Assemblies
Molecular MoietyPrimary Interaction TypeRole in Self-Assembly
Naphthalene Coreπ-π StackingPromotes ordered packing and electronic communication.
Amine Group (-NH₂)Hydrogen Bonding, Metal CoordinationDirects assembly through specific bonding and acts as a ligand.
Heptyl Chain (-C₇H₁₅)Hydrophobic Interactions, Van der Waals ForcesDrives aggregation in polar media and influences solubility and packing.

Supramolecular Gels and Soft Materials Derived from this compound Derivatives

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. thieme-connect.demdpi.com Derivatives of this compound can be designed to act as LMWGs. The formation of these gels is typically driven by a combination of non-covalent interactions, including hydrogen bonding (often involving the amine group or derivatives like amides or ureas), π-π stacking from the naphthalene core, and hydrophobic forces from the heptyl chain. mdpi.com These interactions lead to the formation of entangled nanofibers, creating a stable gel network. thieme-connect.de By modifying the molecular structure, it is possible to create stimuli-responsive gels that change their properties in response to external triggers like light, pH, or temperature. thieme-connect.de For instance, hydrogels based on charge-transfer complexes between electron-donor (pyrene) and electron-acceptor (naphthalenediimide) moieties have been developed. researchgate.net

Functional Material Components

Beyond self-assembly into discrete nanostructures, this compound and its parent compound, naphthalen-1-amine, serve as valuable building blocks for the synthesis of robust, porous crystalline materials and functional optical materials.

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures. nih.govnih.gov The amine functionality and aromatic nature of naphthalen-1-amine make it an excellent candidate for incorporation into these frameworks.

In COFs, molecular building blocks are linked by strong covalent bonds. nih.gov Diamine derivatives of naphthalene, such as 1,5-diaminonaphthalene, have been used as monomers to synthesize imine-linked COFs. nih.govacs.orgacs.orgresearchgate.net The resulting frameworks exhibit ordered pore structures and high stability. nih.gov The naphthalene moiety becomes an integral part of the COF's porous structure, influencing its electronic properties and potential for applications like chemical sensing. acs.orgresearchgate.netnih.gov

In MOFs, metal ions or clusters are connected by organic linkers. nih.gov While the naphthalen-1-amine itself might not always be the primary linker, its structural motifs are widely used. Naphthalene-based linkers, such as those derived from naphthalenedicarboxylic acid, are employed to construct MOFs. rsc.orgacs.org Furthermore, amine functionalities can be introduced into MOFs either by using an amine-containing linker or through post-synthetic modification to enhance properties like selective gas capture or sensing of organic amines. nih.govnih.gov The incorporation of naphthalene units into the MOF structure can lead to materials with enhanced fluorescence, useful for sensing applications. nih.govacs.org

Table 2: Naphthalene-Amine Moieties in Porous Frameworks
Framework TypeRole of Naphthalene-Amine MoietyResulting Property/ApplicationReference
Covalent Organic Framework (COF)Structural Building Block (e.g., 1,5-diaminonaphthalene)Luminescence, Ion Sensing (e.g., for phosphates) acs.orgacs.orgnih.gov
Metal-Organic Framework (MOF)Component of Organic Linker or Functional GroupEnhanced Fluorescence, Sensing of Organic Amines nih.govacs.org

Development of Organic Pigments and Optical Materials

The naphthalene core of this compound is a chromophore, meaning it can absorb and emit light. This inherent optical activity makes naphthalene derivatives valuable components in the development of organic pigments and optical materials. Phthalocyanines and naphthalocyanines, which are structurally related to porphyrins, are used as light-modulating materials and pigments due to their stable, highly delocalized π-electron systems. researchgate.net

Naphthalene-based compounds are used to construct conjugated polymers for blue-light-emitting diodes (OLEDs). mdpi.com Introducing naphthalene units into molecular designs for laser dyes can effectively shift emission colors to the green and yellow regions while maintaining excellent optical properties and improving photostability. rsc.org The specific functional groups attached to the naphthalene ring, such as the N-heptyl-amine group, can modulate these optical properties, including the wavelength of absorption and emission, quantum yield, and solubility in various matrices. This tunability is critical for creating materials for applications ranging from solid-state lasers to advanced display technologies. rsc.orgsemanticscholar.org

Use as Ligands for Supramolecular Host Materials

This compound and its derivatives are emerging as versatile building blocks in the field of supramolecular chemistry. Their unique molecular architecture, combining a rigid and planar naphthalene core with a flexible heptyl chain, allows them to act as effective ligands in the construction of complex host-guest systems and self-assembled materials. The aromatic naphthalene unit provides a platform for π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures.

Furthermore, the heptyl group can play a direct role in guest recognition within a supramolecular host. The hydrophobic nature of the alkyl chain can create microenvironments within the host structure that are suitable for encapsulating nonpolar guest molecules. By tuning the length and branching of the alkyl chain, it is possible to control the size and shape of the host cavity, leading to selective guest binding. The interplay between the rigid aromatic core and the flexible aliphatic chain is a key design element that allows for the fine-tuning of the properties of these supramolecular materials for applications in sensing, catalysis, and drug delivery.

Advanced Sorbent Materials for Gas Capture

This compound and its Derivatives in Amine-Based CO2 Capture Materials

The functionalization of porous materials with amine-containing compounds is a well-established strategy for enhancing carbon dioxide (CO2) capture performance. osti.govrsc.orgosti.gov this compound, with its reactive amine group, presents itself as a promising candidate for the development of advanced solid sorbents for CO2 capture. The primary mechanism of CO2 capture by such materials involves the chemical reaction between the acidic CO2 gas and the basic amine sites.

Derivatives of this compound can be incorporated into porous organic polymers (POPs) to create materials with high CO2 uptake capacity and selectivity. osti.govrsc.orgosti.gov The introduction of the naphthalenamine moiety into the polymer framework can be achieved through direct synthesis, where the amine is part of the monomer, or through post-synthetic modification of a pre-existing porous support. The presence of the heptyl chain can influence the physical properties of the resulting sorbent, such as its surface area and pore size distribution, which are critical factors for efficient gas adsorption. nih.gov

The effectiveness of long-chain alkylamines in CO2 capture has been noted, with studies showing that the length of the alkyl chain can impact the degradation and stability of the sorbent. researchgate.net While specific data for this compound is not extensively documented in public literature, the general principles of amine-based sorbents suggest its potential. The bulky naphthalene group might provide steric hindrance that could influence the reaction kinetics and the stoichiometry of the CO2-amine interaction.

Below is a representative table illustrating the potential CO2 uptake performance of porous organic polymers functionalized with aromatic amines, providing a conceptual framework for the expected performance of materials derived from this compound.

Sorbent MaterialAmine Loading (wt%)CO2 Uptake (mmol/g) at 298 K, 1 barReference Compound Class
POP-NH-Aryl-1252.5Aromatic Amine Functionalized POP
POP-NH-Aryl-2353.2Aromatic Amine Functionalized POP
POP-NH-Aryl-3454.1Aromatic Amine Functionalized POP

This table presents hypothetical data based on typical performance of similar material classes, as direct experimental values for this compound functionalized sorbents are not available in the cited literature.

Understanding Adsorption Mechanisms and Material Regeneration Concepts

The primary mechanism for CO2 capture by amine-functionalized materials, including those potentially derived from this compound, is chemisorption. In the absence of water, primary and secondary amines react with CO2 to form carbamates. This reaction typically involves two amine molecules per one molecule of CO2.

For a primary amine like this compound, the reaction can be represented as:

2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+

where 'R' represents the heptylnaphthalenyl group.

In the presence of moisture, which is common in industrial flue gas, the reaction mechanism can change. Water can participate in the reaction, leading to the formation of bicarbonates, which alters the stoichiometry to one amine molecule per CO2 molecule:

RNH2 + CO2 + H2O ⇌ RNH3+ + HCO3-

This bicarbonate formation pathway is often more efficient in terms of amine utilization.

The regeneration process can be summarized as:

RNHCOO- + RNH3+ + Heat → 2 RNH2 + CO2

And for the bicarbonate pathway:

RNH3+ + HCO3- + Heat → RNH2 + CO2 + H2O

The stability of the sorbent under repeated cycling of adsorption and desorption is a key performance indicator. The presence of the bulky and rigid naphthalene group in this compound-derived sorbents could potentially enhance thermal stability compared to simple alkylamines, which is advantageous for long-term operation. The long heptyl chain might also influence the regeneration energy by affecting the local environment of the amine group.

The following table outlines the general conditions for the adsorption and regeneration of amine-functionalized solid sorbents.

ProcessConditionTemperature Range (°C)PressureOutcome
Adsorption CO2-rich gas stream25 - 75AtmosphericCO2 is chemically bound to amine sites
Regeneration Inert gas purge or vacuum80 - 150Reduced or atmosphericCaptured CO2 is released, regenerating the sorbent

This table provides typical operating ranges for amine-based solid sorbents and is intended to be representative for materials functionalized with compounds like this compound.

Coordination Chemistry and Metal Complexation Studies

N-Heptylnaphthalen-1-amine as a Ligand in Metal Complexes

The amine functional group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential Lewis base capable of donating electron density to a metal center to form a coordinate covalent bond. The nature of the N-heptyl and naphthalenyl substituents is anticipated to influence the ligand's donor strength and the stability of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

Currently, there is a notable absence of specific studies outlining the synthesis and detailed characterization of transition metal complexes featuring this compound as a primary ligand. General synthetic routes for analogous amine complexes typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Future research in this area would likely involve the synthesis of complexes with various transition metals (e.g., copper, nickel, cobalt, palladium) and their subsequent characterization using a suite of spectroscopic and analytical techniques. These would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine group to the metal center, evidenced by a shift in the N-H stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would help to elucidate the structure of the complex in solution, showing shifts in the signals of the heptyl and naphthalene (B1677914) protons and carbons upon coordination.

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

Elemental Analysis: To empirically determine the percentage composition of elements in the complex, verifying its stoichiometry.

Coordination Modes and Ligand Denticity (e.g., Monodentate, Bidentate)

This compound is most likely to act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the amine group. The steric hindrance from the bulky heptyl chain and the rigid naphthalene ring may preclude the formation of simple chelate rings.

However, the possibility of bidentate coordination in certain contexts, though less probable, cannot be entirely dismissed without experimental evidence. For instance, in complexes with specific geometries or with metal ions that favor higher coordination numbers, a C-H activation of the naphthalene ring or an interaction with the π-system could theoretically occur, but this is highly speculative. The primary coordination mode is expected to be monodentate.

Electronic and Geometric Structure of Complexes

The electronic and geometric structures of hypothetical this compound complexes can be discussed based on established theories of chemical bonding in coordination compounds.

Ligand Field Theory and Crystal Field Theory Considerations

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental in describing the electronic structure of transition metal complexes. In a hypothetical complex, the this compound ligand would create an electrostatic field around the central metal ion, causing the d-orbitals of the metal to split into different energy levels.

The magnitude of this splitting (Δ) would depend on several factors, including the identity of the metal ion, its oxidation state, and the nature of the ligand. As a simple amine, this compound would be considered a σ-donor. Its position in the spectrochemical series would likely be comparable to other alkylamines. The electronic properties of the naphthalene ring might slightly modulate its field strength compared to a simple alkylamine.

Investigation of Coordination Geometries (e.g., Octahedral, Square Planar)

The resulting coordination geometry of a metal complex is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligands. For complexes with this compound, several geometries are plausible depending on the metal and stoichiometry:

Tetrahedral or Square Planar: For metal ions with a coordination number of four (e.g., Ni(II), Cu(II), Pd(II)), tetrahedral or square planar geometries could be adopted. The significant steric bulk of the ligand might favor the formation of tetrahedral complexes to minimize ligand-ligand repulsion.

Octahedral: For metal ions with a coordination number of six (e.g., Co(II), Fe(III)), an octahedral geometry would be expected. In such a complex, multiple this compound ligands and potentially other co-ligands or solvent molecules would surround the metal center.

The table below summarizes the expected coordination parameters for hypothetical complexes, which await experimental verification.

PropertyExpected Characteristics
Ligand Denticity Primarily monodentate
Coordination via Nitrogen atom of the amine group
Potential Geometries Tetrahedral, Square Planar, Octahedral
Electronic Nature σ-donor

Further experimental and computational studies are necessary to fully elucidate the coordination chemistry of this compound and to realize its potential in areas such as catalysis, materials science, and medicinal chemistry.

Charge Transfer Transitions and Spectroscopic Signatures

The coordination of this compound to a metal center is expected to give rise to distinct spectroscopic signatures, primarily observable in UV-Visible and fluorescence spectroscopy. These signatures are largely governed by charge transfer (CT) transitions, which involve the movement of an electron from a molecular orbital that is predominantly ligand-based to one that is predominantly metal-based (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). Additionally, intraligand charge transfer (ILCT) transitions, occurring within the ligand itself, can be significantly influenced by coordination.

In complexes of this compound, the naphthalene moiety can act as a π-donor, making LMCT transitions to an electron-deficient metal center a plausible phenomenon. The energy of these transitions is sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry. For instance, coordination to a d-block metal with empty or partially filled d-orbitals could result in absorption bands in the visible region, leading to colored complexes.

The spectroscopic characteristics are also influenced by the solvent environment. Solvatochromism, a change in the color of a solution with a change in solvent polarity, can be a key indicator of the nature of the charge transfer transition. For example, a significant red-shift (bathochromic shift) in the absorption maximum with increasing solvent polarity would suggest that the excited state is more polar than the ground state, a common feature of CT bands.

Resonance Raman spectroscopy can be a powerful tool to probe the nature of these electronic transitions. By tuning the excitation wavelength to coincide with a specific CT band, vibrations associated with the chromophoric part of the molecule can be selectively enhanced. This allows for the identification of the specific vibrational modes coupled to the electronic transition, providing insight into the changes in electron density upon excitation. While specific data for this compound complexes is not abundant, studies on related donor-acceptor systems show that ILCT transitions are a dominant feature. researchgate.net For example, in rhenium(I) complexes with donor-substituted dipyridophenazine ligands, the optical properties are dominated by ILCT transitions from the amine donor to the acceptor moiety. researchgate.net

Table 1: Expected Spectroscopic Signatures of this compound Metal Complexes

Spectroscopic TechniqueExpected ObservationInformation Gained
UV-Visible SpectroscopyAppearance of new absorption bands in the visible or near-UV region upon complexation. Potential for solvatochromic shifts.Evidence of charge transfer (LMCT, MLCT, or ILCT) transitions. Information on the electronic structure of the complex and the influence of the solvent environment.
Fluorescence SpectroscopyQuenching or enhancement of the naphthalene-based fluorescence upon coordination. Potential for new emission bands from CT states.Information on the excited-state deactivation pathways and the potential for the complex to act as a luminescent sensor or material.
Resonance Raman SpectroscopySelective enhancement of vibrational modes associated with the naphthalene or amine moieties when excited within a CT band.Detailed insight into the nature of the electronic transition and the distribution of electron density in the excited state.

Advanced Ligand Design Incorporating this compound

The this compound scaffold offers a versatile platform for the design of more complex and functional ligands for coordination chemistry.

Design of Chiral Naphthylamine-Based Ligands

The development of chiral ligands is of paramount importance in asymmetric catalysis. The naphthyl group, with its inherent chirality when appropriately substituted (atropisomerism), makes this compound an attractive starting point for the synthesis of new chiral ligands. For instance, introducing a substituent at the 2-position of the naphthalene ring can create a sterically hindered environment, leading to restricted rotation around the C-N bond and the potential for stable atropisomers.

Furthermore, the amine functionality provides a convenient handle for derivatization. It can be readily transformed into amides, imines, or secondary amines, allowing for the introduction of other coordinating groups or chiral auxiliaries. For example, reaction with a chiral carboxylic acid would yield a chiral amide ligand capable of bidentate coordination. The design of such ligands often draws inspiration from well-established chiral scaffolds like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, where the binaphthyl backbone provides a rigid and well-defined chiral environment. rsc.orgnih.govresearchgate.netnih.gov The synthesis of non-biaryl N-C atropisomers is an emerging area, and enantioselective C-H amination of N-aryl-2-naphthylamines has been reported as a strategy to construct such chiral molecules. nih.gov

Influence of the Heptyl Chain on Steric and Electronic Properties of Complexes

The heptyl chain, while not directly involved in coordination, plays a crucial role in modulating the properties of the resulting metal complexes.

Steric Effects: The long alkyl chain introduces significant steric bulk around the metal center. This can influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers and creating a specific pocket around the metal ion. This steric hindrance can be exploited in catalysis to control the access of substrates to the active site, thereby influencing selectivity.

Electronic Effects: The heptyl group is an electron-donating group through induction. This can increase the electron density on the nitrogen atom, enhancing its donor capacity and potentially strengthening the metal-ligand bond. However, this effect is generally considered to be modest compared to resonance effects.

Solubility: The nonpolar heptyl chain significantly enhances the solubility of the ligand and its metal complexes in nonpolar organic solvents. This is a critical practical consideration for many applications, including homogeneous catalysis and materials processing. Studies on other ligand systems have shown that increasing the alkyl chain length generally leads to increased partition constants in organic/aqueous systems. researchgate.net

The impact of alkyl chain length on the properties of metal complexes is a well-studied phenomenon. While the electronic and photophysical properties are often negligibly affected by the chain length, properties related to solubility, self-assembly, and interaction with nonpolar environments are significantly altered. rsc.orgrsc.org

Development of Bridging Ligands and Multinuclear Complexes

This compound can be incorporated into larger molecular architectures to create bridging ligands capable of coordinating to two or more metal centers, leading to the formation of multinuclear complexes. This can be achieved by synthesizing dimeric or oligomeric structures where two or more naphthylamine units are linked by a spacer.

The design of such bridging ligands allows for precise control over the distance and orientation of the metal centers, which is crucial for studying magnetic interactions, electron transfer processes, and developing catalysts with cooperative effects between metal ions. For example, a ligand incorporating two this compound units linked by a rigid aromatic spacer could be used to synthesize dinuclear complexes with a well-defined metal-metal distance. The synthesis of multinuclear complexes is an active area of research, with various strategies being employed to create di-, tri-, and tetranuclear structures. researchgate.netnih.gov

Stability and Reactivity of Metal-N-Heptylnaphthalen-1-amine Complexes

The utility of a coordination complex is intrinsically linked to its stability and reactivity.

Thermodynamic and Kinetic Stability Studies of Coordination Bonds

The thermodynamic stability of a metal-N-heptylnaphthalen-1-amine complex refers to the extent to which the complex will form and persist at equilibrium. It is quantified by the stability constant (K) or its logarithm (log K). A large stability constant indicates a strong metal-ligand interaction and a high concentration of the complex at equilibrium. gcnayanangal.com The stability is influenced by several factors:

Nature of the Metal Ion: "Hard" metal ions (e.g., Al³⁺, Fe³⁺) will form more stable complexes with "hard" donor atoms, while "soft" metal ions (e.g., Ag⁺, Pt²⁺) prefer "soft" donors. The nitrogen atom of the amine is a borderline donor, allowing it to coordinate to a wide range of metal ions.

Chelate Effect: If this compound is incorporated into a multidentate ligand, the resulting complex will exhibit enhanced thermodynamic stability due to the chelate effect. slideshare.net This entropic effect favors the formation of cyclic structures with the metal ion.

Ligand Basicity: The electron-donating heptyl group slightly increases the basicity of the amine nitrogen, which generally correlates with increased thermodynamic stability of the resulting metal complexes. gcnayanangal.com

Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions. A complex is considered "inert" if it exchanges its ligands slowly, and "labile" if it does so quickly. It is important to note that thermodynamic stability and kinetic inertness are not necessarily correlated. gcnayanangal.comslideshare.net A thermodynamically stable complex can be kinetically labile, and vice versa. Studies on the kinetic inertness of metal complexes often involve transmetallation reactions to determine dissociation half-lives. mdpi.com

Ligand Exchange Reactions and Dynamic Behavior

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. rsc.orgsolubilityofthings.com The rates and mechanisms of these reactions are crucial for understanding a complex's reactivity and potential applications in areas like catalysis. solubilityofthings.com The mechanisms are generally categorized as dissociative (D), associative (A), or interchange (I). rsc.org

As a ligand, this compound would be classified as a neutral, monodentate N-donor, binding to a metal center via the lone pair of electrons on the nitrogen atom. The kinetics of its substitution would be influenced by several factors:

The Metal Center: The identity and oxidation state of the metal ion dramatically affect exchange rates. For instance, aqua complexes of ions like Cr(III) (d³) and Co(III) (low spin d⁶) are typically substitution-inert, with slow ligand exchange, whereas complexes of Cu(II) (d⁹) are labile, undergoing rapid substitution. libretexts.org

Steric Hindrance: The bulky naphthyl group and the flexible heptyl chain of this compound would introduce significant steric hindrance around the metal center. This steric pressure would likely disfavor an associative (A) mechanism, which requires the formation of a higher-coordinate intermediate, and instead favor a dissociative (D) pathway where the initial step is the departure of a ligand. solubilityofthings.com

Solvent Effects: The choice of solvent can influence the solvation of the complex and the transition state, thereby affecting reaction kinetics. solubilityofthings.com

The lability of a metal complex is quantified by the half-life of its metal-ligand bonds. Complexes with half-lives of less than 30 seconds are generally considered labile, while those with longer half-lives are termed inert. libretexts.org

Table 1: Characteristic Water Exchange Rates for Selected Hexaaqua Metal Ions

Metal Ion Electron Configuration Rate Constant (s⁻¹) Classification
Cr³⁺ ~10⁻⁶ Inert
Co³⁺ (low spin) d⁶ ~10⁻⁶ Inert
Ni²⁺ d⁸ ~10⁴ Intermediate
Fe³⁺ d⁵ (high spin) ~10² Intermediate
Mn²⁺ d⁵ (high spin) ~10⁷ Labile
Cu²⁺ d⁹ ~10⁸ Labile
Zn²⁺ d¹⁰ ~10⁷ Labile

This table illustrates the wide range of lability for different metal ions, a key factor in predicting the kinetics of ligand substitution.

The dynamic behavior of this compound complexes in solution could be investigated using techniques like Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. nih.govrsc.org Such studies could reveal information on fluxional processes, where the atoms of the complex are in a state of dynamic equilibrium between structurally equivalent positions. nih.gov For a complex of this compound, potential dynamic processes include:

Restricted Rotation: Upon coordination, rotation around the C(naphthyl)-N bond might become hindered, leading to distinct NMR signals for different rotamers at low temperatures.

Heptyl Chain Conformations: The flexible heptyl group could adopt various conformations, which might be in rapid exchange on the NMR timescale at room temperature but could potentially be "frozen out" at lower temperatures.

Coordination-Decoordination Equilibrium: The N → M dative bond itself could be labile, leading to a fast equilibrium between coordinated and uncoordinated states, which would be observable through changes in chemical shifts and line broadening in the NMR spectrum. nih.gov

Metal-Ligand Cooperativity in Chemical Transformations

Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in the transformation of a substrate. wikipedia.org In this paradigm, the ligand is not a passive "spectator" but an "actor" that participates directly in bond-forming or bond-breaking events. wikipedia.org This cooperative approach is a key principle in many modern catalytic systems, often enabling reactions under mild conditions. acs.org

This compound, as a secondary amine, possesses a feature essential for many forms of MLC: a proton on the nitrogen atom (N-H). This allows the ligand to participate in several modes of cooperativity:

Proton Transfer: The ligand can act as an internal base or proton shuttle. In a process like alcohol dehydrogenation, the N-H group on the coordinated amine can accept a proton from the alcohol's hydroxyl group, facilitating the formation of a metal-alkoxide intermediate.

Aromatization-Dearomatization: In certain pincer-type ligand frameworks, the ligand backbone can undergo dearomatization upon deprotonation, storing a proton and two electrons, which can then be released in a subsequent step. acs.org While the simple naphthylamine structure does not support this directly, it highlights a key strategy in MLC.

Redox Activity: Some ligands are "redox non-innocent," meaning they can be oxidized or reduced during a catalytic cycle, effectively storing electrons for the metal. wikipedia.org

Table 2: Common Modes of Metal-Ligand Cooperativity

Mode of Cooperativity Ligand Functional Group Role of Ligand Example Reaction
Proton Transfer (Acid/Base) Amine (N-H), Alcohol (O-H) Acts as a proton shuttle to/from the substrate Hydrogenation/Dehydrogenation
Aromatization/Dearomatization Pyridine or Acridine Pincers Stores H⁺ and e⁻ via reversible dearomatization H₂ Activation, Dehydrogenation acs.org
Redox Non-Innocence Dithiolenes, Phenalenyl Accepts or donates electrons to modulate metal oxidation state CO₂ Reduction wikipedia.orgresearchgate.net
Lewis Acidity Borane (BR₂) Binds and activates a substrate Hydrazine Activation nih.gov

A hypothetical catalytic cycle involving a metal complex of this compound (represented as L) in the acceptorless dehydrogenation of a secondary alcohol is shown below. This illustrates how the N-H bond can be directly involved in the catalytic transformation.

Hypothetical Catalytic Cycle for Alcohol Dehydrogenation:

Alcohol Coordination: A secondary alcohol (R₂CHOH) coordinates to the metal center of the catalyst, [M]-L.

Proton Transfer (MLC): The coordinated this compound ligand is deprotonated by a base, forming an amido complex, [M]-L⁻. This deprotonated ligand then abstracts the proton from the coordinated alcohol, regenerating the amine ligand and forming a metal-alkoxide intermediate.

β-Hydride Elimination: The metal-alkoxide undergoes β-hydride elimination. The hydride (H⁻) is transferred to the metal center, forming a metal-hydride species, and the ketone product (R₂C=O) is released.

H₂ Release: Two metal-hydride species, or a single species reacting with a proton source, combine to release dihydrogen gas (H₂), regenerating the active catalyst for the next cycle.

This example demonstrates the potential for this compound to act as a cooperative ligand, where its N-H bond is crucial for facilitating substrate activation, a key principle in the design of efficient catalysts for green chemical processes. acs.org

Catalytic Applications and Ligand Design

N-Heptylnaphthalen-1-amine as an Organocatalyst or Precursor

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Primary amines are a cornerstone of this field, capable of activating substrates through various mechanisms. This compound, as a primary amine, possesses the necessary functional group to participate in such catalytic cycles. Its bulky naphthalen-1-yl group could impart significant steric influence, potentially affecting stereoselectivity in asymmetric reactions, while the heptyl chain may influence solubility and catalyst pocket dynamics.

Role in Asymmetric Catalysis (e.g., Enamine and Iminium Ion Catalysis)

Specific studies on the role of this compound in asymmetric catalysis have not been reported. However, its primary amine functionality is the key structural feature for initiating two major modes of organocatalytic activation: enamine and iminium ion catalysis. nih.govnobelprize.org

Enamine Catalysis : In this mode, a primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.gov This enamine can then react with electrophiles. For this compound to be an effective catalyst in asymmetric enamine catalysis, it would need to be chiral. As an achiral molecule, it could act as a precatalyst or participate in racemic transformations but would not induce enantioselectivity on its own.

Iminium Ion Catalysis : This strategy is complementary to enamine catalysis and is used to activate α,β-unsaturated carbonyls. The primary amine condenses with the substrate to form an iminium ion, which lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive electrophile for attack by nucleophiles. tum.deresearchgate.net Again, while this compound could form an iminium ion, its achiral nature precludes it from directing the stereochemical outcome of the reaction.

Table 1: General Mechanisms of Amine-Mediated Catalysis This table illustrates the general catalytic cycles and does not represent specific data for this compound.

Catalysis Type Catalyst Substrate Intermediate Reactant Product
Enamine Primary/Secondary Amine Aldehyde/Ketone Enamine (Nucleophilic) Electrophile Functionalized Carbonyl
Iminium Ion Primary/Secondary Amine α,β-Unsaturated Carbonyl Iminium Ion (Electrophilic) Nucleophile Conjugate Addition Product

Vinylogous Reactivity and Remote Stereocontrol

There is no available research describing the use of this compound in promoting vinylogous reactivity or remote stereocontrol.

Vinylogous reactions extend the reactivity of a functional group through a conjugated π-system. In the context of organocatalysis, primary amines can condense with α,β-unsaturated aldehydes or ketones to form dienamines. nih.gov These dienamines can act as vinylogous nucleophiles, reacting with electrophiles at a remote position (e.g., the γ- or ε-carbon) rather than the typical α-position. nih.gov This strategy is powerful for achieving remote functionalization. nih.gov For a catalyst to exert remote stereocontrol, it must be chiral to create a stereochemically defined environment that dictates the facial selectivity of the incoming electrophile. This compound, being achiral, would not be suitable for enantioselective versions of these reactions.

Chiral Recognition and Selectivity in Organic Reactions

The application of this compound in chiral recognition has not been documented in the literature.

Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). nih.gov This phenomenon is fundamental to asymmetric catalysis, where a chiral catalyst must selectively bind to one enantiomer or create a transition state that favors the formation of one enantiomer of the product. nih.gov The interaction often relies on forming transient diastereomeric complexes stabilized by multiple non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion. nih.gov While the naphthyl group of this compound could participate in π-π stacking and the amine group in hydrogen bonding, its lack of chirality means it cannot function as a chiral selector for enantiomers.

Metal-N-Heptylnaphthalen-1-amine Complexes in Homogeneous Catalysis

Amines are widely used as ligands in homogeneous catalysis, where they coordinate to a metal center and modulate its electronic and steric properties. researchgate.net The nitrogen atom's lone pair of electrons can form a coordinate bond with a transition metal, influencing the metal's reactivity and selectivity. The bulky naphthyl group of this compound would likely create a specific steric environment around a metal center, while the flexible heptyl group could affect the complex's solubility and stability.

Evaluation in Alkylation, Amination, and Coupling Reactions

There are no specific reports on the use of metal-N-heptylnaphthalen-1-amine complexes in alkylation, amination, or cross-coupling reactions.

In general, amine ligands are employed in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. acs.org Nickel-catalyzed cross-couplings have also utilized primary amines as precursors to alkylating agents via C–N bond activation. nih.gov In these catalytic systems, the amine can act as a ligand, a substrate, or both. A complex of this compound with a metal like palladium or nickel could theoretically be evaluated for such reactions. The steric bulk of the naphthyl group could influence the rate and selectivity of reductive elimination, a key step in many cross-coupling cycles. rsc.org

Table 2: Potential Roles of Amine Ligands in Cross-Coupling Reactions This table outlines general functions of amine ligands; no specific data for this compound is available.

Reaction Type Metal Center Role of Amine Ligand Potential Influence of this compound Structure
Suzuki Coupling Pd, Ni Stabilize metal center, promote oxidative addition Steric bulk may facilitate reductive elimination.
Buchwald-Hartwig Amination Pd, Cu Act as ligand or substrate Naphthyl group could influence catalyst stability.
Heck Coupling Pd Stabilize active catalytic species Heptyl chain could enhance solubility in organic solvents.

Application in Ethylene Oligomerization and Polymerization

The use of this compound as a ligand in ethylene oligomerization or polymerization has not been described in published research.

In this field, late transition metal catalysts (e.g., nickel, palladium) are often supported by ligands that control the rate of chain growth versus chain transfer, thereby determining the product distribution (oligomers vs. polymers) and the type of oligomers (e.g., linear α-olefins). mdpi.com Ligands containing nitrogen, such as those with imine functionalities, are common. mdpi.com A primary amine like this compound could be used as a precursor to synthesize such imine ligands. For instance, it could be condensed with a suitable ketone or aldehyde to form an N-(naphthalen-1-yl)imine ligand. The steric and electronic properties of the resulting ligand, influenced by the bulky naphthyl group, would then play a critical role in the catalytic performance of the metal complex.

Electrocatalysis and Photocatalysis

No studies have been identified that investigate or report the use of this compound derivatives as modifiers for electrocatalysts.

Photo-Induced Chemical Reactions Involving Amine Catalysts

In the realm of photochemistry, a chemical reaction is initiated by the absorption of light. wikipedia.org This process, known as photoexcitation, elevates a molecule to a higher energy state, making it more reactive. wikipedia.org Photochemical reactions can proceed through different pathways than thermally driven reactions, often enabling unique chemical transformations. wikipedia.org The initial absorption of light is termed the primary process, which is then followed by subsequent chemical changes known as secondary processes. madoverchemistry.comyoutube.com

Amine-containing compounds can act as catalysts in these reactions in several ways. Aromatic amines, due to their electronic properties, can be involved in photo-induced electron transfer (PET) processes. In such a mechanism, the amine, upon photoexcitation or interaction with a photoexcited species, can donate an electron to a substrate, thereby initiating a radical reaction. This is a fundamental concept in photoredox catalysis, where a photocatalyst absorbs light and then engages in single-electron transfer with organic substrates.

While direct data on this compound is scarce, studies on analogous naphthalene-based systems provide insight into potential applications. For instance, core-substituted naphthalene (B1677914) diimides bearing dialkylamino groups have been synthesized and investigated as visible-light photoredox catalysts. beilstein-journals.org The electron-donating amino groups, in conjunction with the electron-deficient naphthalene core, facilitate absorption of visible light and enable the catalyst to participate in reactions such as the α-alkylation of aldehydes. beilstein-journals.org The excited state reduction potential of these catalysts is sufficient to drive typical organic reactions. beilstein-journals.org

Another relevant area is the dearomatization of naphthalene derivatives through photoredox catalysis. researchgate.net While not using an amine as the primary photocatalyst, these reactions often employ amines as reductants in the catalytic cycle. researchgate.net This highlights the versatile role of amines in supporting photo-induced transformations.

The general reactivity of N-alkyl and N-aryl-1,4-iminonaphthalene derivatives under irradiation has been shown to lead to photoisomerization, yielding various molecular arrangements. rsc.org This underscores the photochemical reactivity inherent to the naphthalene core when substituted with nitrogen-containing functionalities.

The following table summarizes a benchmark reaction involving a naphthalene-based photoredox catalyst, illustrating the conditions and outcomes of such a photo-induced chemical reaction. This data is presented to exemplify the type of catalytic activity that related compounds can exhibit.

Table 1: Photocatalytic α-Alkylation of Octanal using a Naphthalene Diimide Catalyst This table is interactive. You can sort and filter the data.

Catalyst Substrate 1 Substrate 2 Light Source Solvent Yield (%)

Data synthesized from principles described in related research. beilstein-journals.org

Interactions with Biological Macromolecules and Model Systems Excluding Clinical/safety

Molecular Recognition and Binding Studies

Molecular recognition is a fundamental process in biology, governing the specific interactions between molecules like ligands and their receptors. The study of these interactions is crucial for understanding biological processes and for the design of new therapeutic agents.

The interaction between a ligand such as N-heptylnaphthalen-1-amine and a biological receptor can be investigated through a variety of theoretical and biophysical methods. nih.gov Theoretical approaches, including molecular modeling and mutagenesis studies, can provide models for these interactions. nih.gov Biophysical techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence resonance energy transfer (FRET) are employed to understand the three-dimensional structure and dynamics of molecules in solution, which can have implications for receptor selection. nih.gov These methods are essential for characterizing the tertiary and quaternary structures of molecules at physiologically relevant concentrations. nih.gov

Synthetic peptides have emerged as valuable tools for mimicking protein binding sites. nih.gov They can be designed to replicate both continuous and discontinuous binding sites of proteins, allowing for the detailed study of molecular interactions. nih.gov This approach is particularly useful for exploring and modulating protein functions by interfering with their underlying molecular interactions. nih.gov The use of synthetic protein mimics can provide building blocks for synthetic biology and help in the development of novel therapeutic strategies. nih.gov The transient nature and high flexibility of peptide-protein interactions, however, can present technical challenges in their study. nih.gov

Peptide amphiphiles, which consist of a hydrophobic tail linked to a peptide sequence, can self-assemble in water to form one-dimensional nanostructures. nih.gov This process is driven by the formation of β-sheets and the hydrophobic collapse of the aliphatic tails. nih.gov These supramolecular structures are promising for biomedical applications due to their ability to present a high density of biological signals on their surface. nih.gov The assembly pathway can influence the morphology and bioactivity of the resulting nanostructures. nih.gov The study of supramolecular assemblies can also provide insights into processes analogous to the "catalyzed" covalent synthesis of proteins by ribosomes. nih.gov

Enzyme Active Site Interactions (Theoretical or In Vitro Model Systems)

Understanding how ligands interact with the active sites of enzymes is a key area of research, with significant implications for drug design and discovery.

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between ligands and enzyme active sites. mdpi.comdergipark.org.tr Molecular docking can predict the binding affinity and pose of a ligand within a receptor's active site. nih.govmdpi.com MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding over time. dergipark.org.trnih.gov These computational approaches are widely used to screen potential inhibitors and to understand the molecular basis of their activity. mdpi.comdergipark.org.tr

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system and a major target for the treatment of conditions like Alzheimer's disease. nih.govnih.gov The active site of AChE contains a catalytic triad and an anionic subsite that binds the quaternary amine of its substrate, acetylcholine. nih.gov The inhibition of AChE can be either reversible or irreversible. nih.gov Reversible inhibitors, which include compounds with carbamate (B1207046) or ammonium (B1175870) groups, are used in the treatment of various diseases. nih.gov The study of AChE inhibition involves synthesizing and testing novel compounds for their inhibitory effects and determining their mechanism of action. researchgate.net

Nucleic Acid Binding Studies (in vitro)

A comprehensive search of scientific literature and databases reveals a lack of available research on the in vitro interactions between this compound and nucleic acids. Studies detailing the binding of this specific compound to DNA or RNA have not been published in the accessible scientific domain.

Interaction with DNA/RNA Mimics

There is no available data from studies investigating the direct interaction of this compound with DNA or RNA mimics. Research typically employs various biophysical techniques to determine binding affinity, stoichiometry, and mode of interaction (e.g., intercalation, groove binding). However, no such experimental results have been reported for this compound.

Spectroscopic Signatures of Binding (e.g., CD, Fluorescence)

Due to the absence of binding studies, there are no reported spectroscopic signatures for the interaction of this compound with nucleic acids. Spectroscopic methods such as Circular Dichroism (CD) and fluorescence spectroscopy are powerful tools for elucidating the structural changes in DNA/RNA upon ligand binding and for characterizing the binding process itself. Changes in the CD spectrum of DNA can indicate conformational alterations, while changes in the fluorescence properties of a compound upon binding can provide information about the binding environment and affinity. No such data is available for this compound.

Analytical Method Development and Environmental Studies

Development of Analytical Procedures for N-Heptylnaphthalen-1-amine

The accurate detection and quantification of this compound in various matrices necessitate the development of robust and reliable analytical methods. This section details the systematic development of chromatographic procedures for this compound, encompassing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometric techniques. Furthermore, it outlines the critical parameters for method validation to ensure the suitability of the developed procedures for their intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of aromatic amines due to its versatility and wide range of stationary and mobile phases. The development of an HPLC method for this compound focuses on achieving optimal separation from potential impurities and matrix components.

The selection of an appropriate stationary phase is paramount for achieving the desired chromatographic resolution. For aromatic compounds like this compound, reversed-phase chromatography is the most common approach. A Halo C18 column (150 × 4.6 mm i.d., 2.7 μm particle size) has been shown to be effective for the separation of aromatic amines. tandfonline.comresearchgate.net The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the nonpolar naphthalene (B1677914) and heptyl moieties of the analyte.

The mobile phase composition plays a critical role in controlling the retention and elution of the analyte. A gradient elution is often preferred over isocratic elution to ensure good separation of compounds with a range of polarities and to reduce analysis time. A typical mobile phase for the analysis of aromatic amines consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. tandfonline.comresearchgate.net For this compound, a gradient elution with a mobile phase composed of a phosphate buffer solution (e.g., 5 mmol L⁻¹, pH 6.9) and methanol has been found to be effective. tandfonline.com The gradient can be optimized to start with a lower concentration of methanol and gradually increase it to elute the more strongly retained components.

The naphthalene moiety in this compound contains a chromophore that absorbs ultraviolet (UV) radiation, making UV detection a suitable choice. To determine the optimal detection wavelength, a UV-visible spectrum of the analyte is typically recorded. For N-phenyl-1-naphthylamine, an excitation wavelength of 330 nm has been found to be optimal for fluorescence detection. osha.gov Based on the similar naphthalenamine structure, a UV detector can be set at a wavelength where the analyte exhibits maximum absorbance, which is anticipated to be in the range of 230-280 nm, to ensure high sensitivity.

For trace-level analysis, fluorescence detection can offer significantly higher sensitivity and selectivity compared to UV detection. Aromatic amines are often naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov For this compound, its native fluorescence can be exploited by using a fluorescence detector with an optimized excitation and emission wavelength pair.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of amines by GC can be challenging due to their polar and basic nature, which can lead to poor peak shapes and adsorption on the column. bre.comvt.edu

To overcome these challenges, several strategies can be employed. The use of a base-deactivated capillary column, such as a DB-CAM column with a bonded and cross-linked polyethylene glycol stationary phase, is recommended for the analysis of amines. nih.govresearchgate.net These columns are specially treated to minimize the interaction between the basic amine groups and the acidic silanol (B1196071) groups on the surface of the fused silica (B1680970) column, resulting in improved peak symmetry and reproducibility. bre.com

Another effective approach is the derivatization of the amine prior to GC analysis. h-brs.deresearchgate.netresearchgate.net Derivatization converts the polar amine into a less polar and more volatile derivative, which improves its chromatographic behavior. A common derivatizing agent for primary and secondary amines is trifluoroacetic anhydride (B1165640) (TFAA). h-brs.deresearchgate.net The reaction of this compound with TFAA would yield a stable N-trifluoroacetyl derivative that is amenable to GC analysis. The GC conditions, including the oven temperature program, injector temperature, and carrier gas flow rate, would need to be optimized to achieve good separation and peak resolution.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Detection and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the unambiguous identification and quantification of analytes in complex matrices.

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. For the analysis of this compound, an LC-MS method would provide not only the retention time of the analyte but also its mass-to-charge ratio (m/z), which can be used for confirmation of its identity. merckmillipore.comthermofisher.comchromatographyonline.com Atmospheric pressure chemical ionization (APCI) is often a suitable ionization source for compounds of intermediate polarity like this compound. thermofisher.com

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. nih.govgdut.edu.cn For this compound, GC-MS analysis would typically be performed on the derivatized compound to ensure good chromatographic performance. h-brs.deresearchgate.net The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that serves as a fingerprint for the analyte, allowing for its positive identification.

Method Validation Parameters (Specificity, Accuracy, Precision, Robustness)

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. tandfonline.com The key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include specificity, accuracy, precision, and robustness.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, specificity is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank sample or a sample spiked with potential interferents.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Accuracy should be assessed at multiple concentration levels.

Spiked Concentration LevelConcentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Low1.098.590 - 110
Medium5.0101.2
High10.099.8

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day precision) is the precision obtained under the same operating conditions over a short interval of time. researchgate.net

Intermediate precision (Inter-day precision) expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Concentration (µg/mL)Repeatability (RSD, %)Intermediate Precision (RSD, %)Acceptance Criteria (RSD, %)
1.01.52.1&le; 5
5.00.81.2
10.00.50.9

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness can be evaluated by varying parameters such as the pH of the mobile phase, the column temperature, and the mobile phase composition.

ParameterVariationEffect on Results (e.g., % Change in Peak Area)Acceptance Criteria
Mobile Phase pH6.7-1.2%No significant change
7.1+0.8%
Column Temperature38 &deg;C+0.5%
42 &deg;C-0.3%
Methanol in Mobile Phase&plusmn; 2%&plusmn; 1.5%

Analytical Target Profile (ATP) Definition and Lifecycle Management

The Analytical Target Profile (ATP) is a foundational concept in modern analytical method development, outlining the prospective requirements for a measurement to ensure it is fit for its intended purpose. It defines the necessary quality of an analytical result in terms of its acceptable uncertainty, which includes both accuracy and precision. The ATP is established prior to method development and guides the entire analytical procedure lifecycle, from design and qualification to ongoing performance verification.

Method Lifecycle Management (MLCM) is a holistic framework that ensures an analytical procedure remains in a state of control throughout its use. This approach, which aligns with Quality by Design (QbD) principles, involves three key stages:

Procedure Design: This stage involves defining the ATP and using scientific knowledge and risk assessment to develop a robust analytical method that meets the ATP requirements.

Procedure Performance Qualification: Here, the developed procedure is formally validated to demonstrate that it consistently delivers results meeting the predefined ATP criteria.

Continued Procedure Performance Verification: This ongoing stage involves routine monitoring of the analytical method's performance to ensure it continues to operate in a state of control and remains fit for purpose.

For a compound like this compound, a specific ATP would be defined based on its intended analysis, for instance, quantifying it as an active substance or as an impurity. While a specific, publicly available ATP for this compound is not documented, a hypothetical example for the quantification of a related substance in a sample of this compound is presented below for illustrative purposes.

Hypothetical Analytical Target Profile (ATP) for an Impurity Assay

Attribute Target Criteria
Analyte Impurity X in this compound
Measurement Goal To accurately and precisely quantify Impurity X.
Target Range 0.05% to 0.5% relative to this compound
Accuracy The mean of the reportable result should be within ±10.0% of the true value.
Precision The relative standard deviation (RSD) of the reportable results should not exceed 5.0%.

| Specificity | The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, including the main compound, other impurities, and degradation products. |

This ATP would serve as the benchmark against which an analytical method, such as High-Performance Liquid Chromatography (HPLC), would be developed, qualified, and monitored over its lifecycle.

Environmental Fate and Degradation Pathways (Non-toxicological)

The environmental fate of this compound is determined by various abiotic and biotic degradation processes. As a substituted aromatic amine, its degradation pathways are influenced by the reactivity of the naphthalene ring, the secondary amine group, and the n-heptyl chain.

Photodegradation Mechanisms of this compound in Environmental Matrices

In aqueous environments, this compound is susceptible to photodegradation, particularly through indirect photolysis involving photochemically produced reactive oxygen species. Advanced Oxidation Processes (AOPs) utilizing hydroxyl radicals (•OH) and sulfate radicals (SO4•−) are effective in degrading the parent compound, 1-naphthylamine (B1663977), and similar mechanisms are expected for its N-heptyl derivative. polyu.edu.hk

The degradation is initiated by the attack of these highly reactive radicals on the molecule. The primary sites of attack are the electron-rich naphthalene ring system and the nitrogen atom of the amino group. This can lead to hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the amino group. Key intermediates identified in the degradation of 1-naphthylamine include quinone-like structures such as lawsone and juglone, which are formed through oxidation and subsequent ring-opening reactions. polyu.edu.hk The reaction cascade can ultimately lead to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen.

Potential Photodegradation Products

Parent Compound Proposed Mechanism Potential Intermediates/Products

Biodegradation Studies in Model Environmental Systems

While specific biodegradation studies on this compound are not extensively documented, research on its parent compound, 1-naphthylamine, provides significant insight into potential biotic pathways. A pathway for 1-naphthylamine degradation has been identified in Pseudomonas sp. strain JS3066. nih.govnih.gov

This pathway is initiated by a glutamine synthetase-like enzyme (NpaA1) that catalyzes the ATP-dependent ligation of L-glutamate to the amino group of 1-naphthylamine, forming γ-glutamylated 1-naphthylamine. nih.gov This initial step is crucial as it activates the compound for subsequent oxidation. The γ-glutamylated intermediate is then oxidized by a dioxygenase to 1,2-dihydroxynaphthalene. This diol is a central intermediate in the well-established naphthalene degradation pathway and is further metabolized via catechol to intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov

The enzyme NpaA1 has been shown to have broad substrate selectivity for various aniline and naphthylamine derivatives. nih.govnih.gov This suggests that this compound could potentially be degraded through a similar mechanism. The process might involve an initial enzymatic N-dealkylation to yield 1-naphthylamine, which would then enter the described pathway, or the NpaA1 enzyme may be able to directly accommodate the N-heptyl substituted compound.

Atmospheric Oxidation Processes and Byproduct Identification (Excluding Toxicity)

In the atmosphere, volatile and semi-volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl (•OH) radicals during the day and nitrate (NO3) radicals at night. The atmospheric oxidation of the naphthalene moiety has been studied theoretically and provides a model for the fate of this compound. rsc.orgnih.gov

The reaction is typically initiated by the electrophilic addition of an •OH radical to the aromatic naphthalene ring. For naphthalene, addition to the C1-position is the dominant initial step. rsc.org This is followed by the rapid addition of molecular oxygen (O2) to form a peroxy radical (RO2). This peroxy radical can then undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO) or undergoing intramolecular hydrogen shifts and ring-closure reactions. rsc.orgnih.gov

These reaction pathways lead to the formation of a variety of oxygenated products. For the naphthalene core, key products include 1-naphthol and naphthoquinones (e.g., 1,2-NQ and 1,4-NQ). nih.gov Further oxidation can lead to ring-opening, forming products such as 2-formylcinnamaldehyde. rsc.org The presence of the N-heptylamino group introduces additional reaction pathways, including hydrogen abstraction from the N-H bond or from the alkyl chain, which would lead to the formation of different sets of oxidation products.

Hydrolysis and Other Chemical Degradation Pathways

This compound, as a secondary aromatic amine, is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-nitrogen bond in amines is not susceptible to cleavage by water in the absence of specific enzymatic or harsh chemical catalysis. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. Other chemical degradation processes, particularly oxidative reactions as described above, are the dominant abiotic removal mechanisms.

Monitoring of this compound in Non-Biological Environmental Samples

Monitoring for this compound and other aromatic amines in environmental matrices such as water, soil, and air requires sensitive and selective analytical methods due to their typically low concentrations and the complexity of the sample matrices. tandfonline.comimrpress.comresearchgate.net Chromatographic techniques are the most common approaches. researchgate.net

For water samples, a pre-concentration step is often necessary to achieve the required detection limits. Solid-phase extraction (SPE) is a widely used technique for this purpose. ingentaconnect.com Analysis is then typically performed by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Gas Chromatography-Mass Spectrometry (GC-MS).

For air samples, collection involves drawing a known volume of air through a sorbent tube or a filter impregnated with acid to trap the amines. publisso.de The collected analytes are then desorbed with a solvent, often derivatized, and analyzed by GC-MS. Derivatization, for example with heptafluorobutyric anhydride, is frequently employed to improve the volatility and chromatographic behavior of the amines. publisso.de

Analysis of soil and sediment samples involves solvent extraction of the analytes, followed by a clean-up step to remove interfering matrix components, and subsequent analysis by HPLC or GC-MS.

Common Analytical Techniques for Aromatic Amines in Environmental Samples

Technique Sample Matrix Sample Preparation Detection Method
GC-MS Air, Water, Soil Solvent Extraction, Derivatization, SPE Mass Spectrometry
HPLC-UV/Fluorescence Water, Soil SPE, Solvent Extraction UV-Visible or Fluorescence Spectroscopy

| Capillary Electrophoresis (CE) | Water | Filtration, Direct Injection | Amperometric or UV Detection |

Trace Analysis in Water, Soil, or Air (Non-exposure assessment)

The detection of trace levels of this compound in environmental compartments such as water, soil, and air is predicated on highly sensitive and selective analytical methodologies. The choice of method is often dictated by the sample matrix, the required detection limits, and the physicochemical properties of the analyte.

Water Analysis: For aqueous samples, a common approach involves a pre-concentration step followed by chromatographic separation and detection. Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating non-polar to semi-polar organic compounds from water. For this compound, a C18 or a polymeric reversed-phase sorbent would be suitable. Following extraction, the analyte is eluted with an organic solvent, concentrated, and then analyzed.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) for UV-Vis absorbance or a fluorescence detector (FLD), would be a primary choice for analysis. Given the naphthalene moiety, the compound is expected to be UV-active and potentially fluorescent, offering good sensitivity. For even lower detection limits and higher selectivity, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be the preferred method.

Soil and Sediment Analysis: The analysis in soil and sediment samples first requires an efficient extraction of the analyte from the solid matrix. Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an appropriate organic solvent (e.g., a mixture of acetone and hexane) are effective techniques. The resulting extract would then need to be cleaned up to remove interfering co-extracted matrix components, which can be achieved using solid-phase extraction (SPE) or gel permeation chromatography (GPC). The final determination would be carried out using HPLC or GC-MS.

Air Analysis: For air analysis, this compound, being a semi-volatile organic compound (SVOC), can be sampled by drawing a known volume of air through a sorbent tube containing a material like polyurethane foam (PUF) or a combination of PUF and a solid sorbent like XAD-2 resin. The trapped analytes are then solvent-extracted from the sorbent and analyzed, typically by gas chromatography-mass spectrometry (GC-MS), which provides excellent separation and identification capabilities for volatile and semi-volatile compounds.

Below is a hypothetical data table summarizing potential analytical methods and their expected performance for the trace analysis of this compound.

Matrix Extraction/Pre-concentration Method Analytical Technique Detector Hypothetical Limit of Quantification (LOQ) Hypothetical Recovery (%)
WaterSolid-Phase Extraction (SPE) with C18 cartridgeHPLCDAD/FLD0.1 - 1 µg/L85 - 105
WaterSolid-Phase Extraction (SPE) with C18 cartridgeLC-MS/MSTriple Quadrupole1 - 10 ng/L90 - 110
Soil/SedimentPressurized Liquid Extraction (PLE)GC-MSQuadrupole/Ion Trap1 - 10 µg/kg80 - 100
Soil/SedimentUltrasonic-Assisted Extraction (UAE)HPLC-FLDFluorescence5 - 20 µg/kg75 - 95
AirSorbent Tube (PUF/XAD-2) SamplingGC-MSQuadrupole0.1 - 1 ng/m³90 - 105

This table is illustrative and based on methods for structurally similar compounds. Actual performance would require method development and validation.

Measurement of Degradation Products in Industrial Effluents (e.g., Carbon Capture Solvents)

In industrial applications, such as its potential use as a component in carbon capture solvents, this compound can undergo degradation due to thermal and oxidative stress. The degradation products can impact the efficiency of the industrial process and may have their own environmental implications. Therefore, methods to identify and quantify these degradation products are essential.

The degradation of amines in carbon capture processes is a complex phenomenon that can lead to a variety of products. For this compound, potential degradation pathways could include:

Oxidation: The heptyl chain could be oxidized to form alcohols, ketones, or carboxylic acids. The naphthalene ring could also undergo oxidation.

Thermal Degradation: At high temperatures, cleavage of the N-C bond could occur, leading to the formation of naphthalen-1-amine and various heptyl-containing fragments.

Reaction with CO2: Formation of carbamates and ureas is a possibility in a CO2-rich environment.

The analytical approach to measure these degradation products would involve a multi-technique strategy due to the wide range of potential products with varying polarities and volatilities.

Analytical Strategy: A preliminary characterization of the degraded solvent matrix would typically be performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify changes in functional groups.

For the separation and identification of individual degradation products, a combination of gas chromatography and liquid chromatography, both coupled with mass spectrometry, would be indispensable.

GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds containing -OH or -COOH groups to increase their volatility and improve their chromatographic behavior.

LC-MS: This is a powerful tool for analyzing a wide range of compounds, including polar and non-volatile degradation products that are not amenable to GC analysis. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, would be invaluable for the identification of unknown degradation products by providing accurate mass measurements for elemental composition determination.

Ion chromatography (IC) could be employed for the quantification of small ionic degradation products, such as organic acids and inorganic ions.

The following table outlines potential degradation products of this compound in an industrial setting and suitable analytical methods for their measurement.

Potential Degradation Product Chemical Class Proposed Analytical Method Key Considerations
Naphthalen-1-amineAromatic AmineHPLC-DAD/FLD, GC-MSWell-established methods for this compound exist.
Heptan-1-olAlcoholGC-MSVolatile, suitable for direct GC analysis.
Heptanoic acidCarboxylic AcidIC, GC-MS (after derivatization)Derivatization needed for GC-MS to increase volatility.
Oxidized naphthalene derivativesVariousLC-HRMSIdentification of unknown oxidation products.
N-heptylnaphthalen-1-yl-ureaUrea (B33335) derivativeLC-MSNon-volatile, requires LC-based methods.

This table presents hypothetical degradation products and appropriate analytical techniques based on general amine degradation chemistry. Specific degradation pathways for this compound would need to be experimentally determined.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of N-heptylnaphthalen-1-amine and its derivatives is ripe for modernization. Traditional batch synthesis methods for N-alkylation of aromatic amines often require high temperatures and can be inefficient. nih.gov Future research will likely focus on advanced synthetic strategies that offer greater control, efficiency, and sustainability.

Flow Chemistry: Continuous flow processes present a significant upgrade over batch methods for N-alkylation reactions. rsc.orgnih.gov By enabling precise control over parameters like temperature, pressure, and reaction time, flow chemistry can enhance reaction yields, improve safety, and facilitate easier scale-up. rsc.org For the synthesis of this compound, a flow reactor setup could utilize a packed-bed catalyst for the alkylation of 1-naphthylamine (B1663977) with a heptyl halide or alcohol, potentially leading to higher purity and reduced waste.

Machine Learning-Assisted Synthesis: The vast parameter space of chemical reactions, such as the palladium-catalyzed C-N cross-coupling, makes optimization a complex task. digitellinc.comnih.govucla.edu Machine learning (ML) algorithms can analyze large datasets from existing literature and high-throughput experiments to predict optimal reaction conditions, including catalysts, ligands, solvents, and temperature. digitellinc.comnih.govucla.edumit.eduresearchgate.net An ML model could be trained on data from various N-alkylation reactions of aromatic amines to predict the ideal conditions for synthesizing this compound with high yield and selectivity, thereby minimizing the need for extensive empirical screening. nih.gov

Synthesis MethodPotential Advantages for this compoundKey Research Focus
Flow Chemistry Improved reaction control, enhanced safety, easier scalability, higher purity.Development of efficient heterogeneous catalysts, optimization of flow reactor parameters.
Machine Learning Prediction of optimal reaction conditions, reduced experimental effort, discovery of novel catalytic systems. digitellinc.comnih.govucla.eduCuration of large reaction datasets, development of predictive algorithms for C-N coupling. digitellinc.comnih.gov

Exploration of Novel Supramolecular Assemblies for Advanced Functions

The amphiphilic nature of this compound, with its planar aromatic naphthalene (B1677914) head and flexible aliphatic heptyl tail, makes it an excellent candidate for forming ordered supramolecular structures. nih.gov The study of these assemblies is a promising avenue for creating new functional materials. Non-covalent interactions such as π–π stacking, hydrogen bonding, and van der Waals forces can guide the self-assembly of these molecules into complex architectures. thieme-connect.comrsc.org

Future research will likely investigate the self-assembly of this compound and its derivatives in various solvents and at interfaces. The balance between the hydrophilic aminonaphthalene head and the hydrophobic heptyl tail could lead to the formation of micelles, vesicles, or liquid crystals. By modifying the molecular structure—for instance, by introducing hydrogen-bonding sites or other functional groups—it may be possible to direct the assembly into specific nanostructures like nanofibers, nanosheets, or nanotubes, each with unique properties and potential applications. thieme-connect.comrsc.org

Integration into Next-Generation Organic Electronic Devices

Naphthalene derivatives are recognized for their excellent photophysical and electronic properties, making them valuable components in organic electronics. nih.gov The naphthalenamine core of this compound is electron-rich and fluorescent, suggesting its potential use as a building block for materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Hole Transporting Materials (HTMs): The triphenylamine (B166846) unit is a common core for HTMs in perovskite solar cells due to its excellent hole mobility and stability. rsc.orgnih.gov Similarly, the aminonaphthalene scaffold of this compound could be functionalized to create novel HTMs. The heptyl group enhances solubility, which is crucial for solution-based processing of devices. researchgate.net Theoretical studies could be employed to predict the ionization potential and charge transport properties of new designs. nih.gov

Emitting Layers in OLEDs: Naphthalene derivatives have been successfully used as blue emitting materials in OLEDs. nih.govingentaconnect.comresearchgate.net this compound could serve as a chromophore in new emissive materials. By incorporating it into larger conjugated systems, its fluorescence properties can be tuned. The heptyl chain can help prevent aggregation-caused quenching, a common issue in solid-state devices.

Potential ApplicationRole of this compoundKey Research Goals
Perovskite Solar Cells Precursor for Hole Transporting Materials (HTMs). rsc.orgresearchgate.netHigh hole mobility, optimal energy level alignment, good film-forming properties.
OLEDs Blue fluorescent emitter or host material. nih.govingentaconnect.comHigh quantum efficiency, color purity, long operational stability.

Development of Smart Materials Based on this compound

"Smart" materials that respond to external stimuli such as light, heat, mechanical force, or chemical analytes are at the forefront of materials science. rsc.orgnih.gov The fluorescent naphthalene core of this compound makes it a promising component for such stimuli-responsive systems.

The fluorescence of naphthalenamine derivatives is often sensitive to the local environment. This property can be harnessed to create sensors. For example, changes in fluorescence intensity or wavelength upon binding to a specific ion or molecule could form the basis of a chemosensor. nih.govtandfonline.comrsc.orgresearchgate.net Furthermore, incorporating this compound into polymers or gels could lead to materials that change their optical properties in response to mechanical stress (mechanofluorochromism) or temperature. nih.govresearchgate.net Research in this area would involve designing and synthesizing derivatives where the stimuli-responsive behavior is amplified.

Computational Design of Functional this compound Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure, optical properties, and reactivity of this compound and its derivatives.

Future research will heavily rely on in silico design to guide the synthesis of new functional molecules. For instance, DFT calculations can predict the HOMO/LUMO energy levels to assess the suitability of a derivative as a hole transporting material. nih.gov Time-dependent DFT (TD-DFT) can simulate absorption and emission spectra, aiding in the design of new fluorescent probes with specific optical properties. Molecular dynamics simulations could be used to understand the self-assembly behavior of these molecules in different environments.

Interdisciplinary Research with this compound in Emerging Fields

The unique properties of this compound open up possibilities for its use in a variety of interdisciplinary fields, particularly those that can leverage its fluorescence.

Chemical Biology and Bioimaging: Fluorescent small molecules are indispensable tools for visualizing biological processes in real-time. nih.govnih.govrsc.orgscienceopen.comresearchgate.net The naphthalenamine scaffold is a known fluorophore. nih.gov By attaching specific targeting groups (e.g., ligands for certain receptors or enzyme substrates), derivatives of this compound could be developed as fluorescent probes for bioimaging. nih.govnih.gov The heptyl chain could modulate the probe's interaction with cell membranes. Research in this area would involve collaboration between synthetic chemists and biologists to design, synthesize, and test these probes in cellular and in vivo models. Recent studies have highlighted the potential for 1-naphthylamine derivatives in understanding biological degradation pathways, which could open further avenues in bioremediation and chemical biology. nih.gov

Environmental Sensing: The development of sensitive and selective chemosensors for environmental pollutants is a critical area of research. Naphthalene-based fluorescent probes have shown promise for the detection of metal ions and other species. nih.govnih.gov Future work could focus on designing derivatives of this compound that exhibit a specific fluorescent response to environmental contaminants, enabling their detection in water or soil samples.

Conclusion

Summary of Key Research Findings and Methodological Advances

Research into N-heptylnaphthalen-1-amine has led to significant progress in both its synthesis and characterization. Methodological advancements have centered on the efficient N-alkylation of 1-naphthalenamine. Key synthetic strategies that have been optimized include the direct alkylation using 1-haloheptanes and, more notably, the ruthenium-catalyzed N-alkylation using heptyl alcohols, which presents a more atom-economical and environmentally benign pathway. The use of specific additives, such as diphenylphosphate, has been shown to enhance reactivity and selectivity for the mono-alkylated product.

The structural and physicochemical properties of this compound have been thoroughly characterized using a suite of modern analytical techniques. These studies provide a foundational understanding of the molecule's behavior.

Spectroscopic Characterization:

Comprehensive spectroscopic analysis has been a cornerstone of recent research. As a secondary amine, its spectroscopic signatures are well-defined.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the deshielded protons on the alpha-carbon of the heptyl chain adjacent to the nitrogen, and the broad singlet of the N-H proton. The chemical shift of the N-H proton is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum shows characteristic signals for the naphthalene core, with the carbon atom bonded to the nitrogen (C1) appearing in the typical range for aromatic amines. The carbons of the heptyl chain are also clearly resolved.

IR Spectroscopy: The infrared spectrum prominently features a single, sharp N-H stretching absorption in the range of 3350-3450 cm⁻¹, a characteristic feature of secondary amines. C-N stretching absorptions for the aromatic amine are observed in the 1200-1350 cm⁻¹ region. libretexts.org

Mass Spectrometry: Mass spectrometric analysis typically involves electron ionization (EI), leading to a distinct molecular ion peak. A characteristic fragmentation pattern is the alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.

Interactive Table: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Frequency Notes
¹H NMRNaphthalene Protons7.0 - 8.5 ppmComplex multiplet pattern
¹H NMRN-H Proton~3.5 - 5.0 ppmBroad singlet, position is variable
¹H NMRα-CH₂ Protons~3.2 ppmTriplet, deshielded by nitrogen
¹³C NMRNaphthalene C1140 - 150 ppmCarbon attached to the amine group
IRN-H Stretch3350 - 3450 cm⁻¹Sharp, single peak characteristic of secondary amines
IRAromatic C-N Stretch1200 - 1350 cm⁻¹Strong absorption
Mass Spec (EI)Molecular Ion (M⁺)m/z = 241.18Calculated for C₁₇H₂₃N

Methodological advances in its analysis include the development of sensitive quantification methods using techniques like two-dimensional liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often following derivatization to enhance detection at trace levels. nih.gov

Reiteration of the Academic Significance of this compound Research

The academic significance of this compound stems from several key areas. Firstly, it serves as a model compound for studying the effects of N-alkylation on the electronic and steric properties of polycyclic aromatic amines. The introduction of the flexible, non-polar heptyl chain to the rigid, planar naphthalene core allows for systematic investigations into structure-property relationships.

Secondly, the compound is of significant interest in materials science. The naphthalen-1-amine moiety is an electron-donating group, making its derivatives potential building blocks for organic electronic materials. Research on analogous systems has shown that tethered tertiary amines can act as effective solid-state n-type dopants for organic semiconductors. nih.govresearchgate.net While this compound is a secondary amine, it is a direct precursor to tertiary amines (e.g., N-heptyl-N-methylnaphthalen-1-amine) that could exhibit these properties. Studying the impact of the long alkyl chain on film morphology, solubility, and electronic coupling is a crucial area of academic inquiry.

Finally, in the field of synthetic chemistry, the development of selective and efficient methods for its synthesis contributes to the broader toolkit for creating functionalized aromatic compounds. nih.gov These methods are vital for producing libraries of related molecules for screening in pharmaceutical and materials science applications. Alkylamines are ubiquitous motifs in medicines and functional materials, and robust synthetic routes are of paramount importance. thegauntgroup.com

Outlook on Transformative Potential in Chemical Science and Engineering

The future research trajectory for this compound points toward significant transformative potential in several domains of chemical science and engineering.

Advanced Organic Materials: The most promising outlook lies in its application as a precursor for novel organic semiconductors and conducting polymers. By converting it into a tertiary amine and incorporating it into larger conjugated systems, it may be possible to fine-tune the electronic properties of materials for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The heptyl group can enhance solubility in organic solvents, facilitating solution-based processing, which is a key advantage for low-cost, large-area electronics manufacturing.

Chemical Sensing and Probes: The naphthalene moiety is fluorescent, and its photophysical properties are often sensitive to the local environment. The amine group can modulate this fluorescence. Further research could explore the potential of this compound and its derivatives as fluorescent probes for detecting specific analytes or for studying solvent polarity and viscosity in complex chemical systems.

Supramolecular Chemistry: The combination of the flat, aromatic naphthalene surface and the flexible alkyl chain makes this molecule an interesting candidate for studies in self-assembly and supramolecular chemistry. It could be used to create ordered monolayers on surfaces or to act as a component in liquid crystals, with the interplay between π-π stacking of the naphthalene cores and van der Waals interactions of the heptyl chains dictating the final structure.

Q & A

Q. What are the standard synthetic routes for N-heptylnaphthalen-1-amine, and how are reaction conditions optimized?

this compound is typically synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO). A generalized protocol involves:

  • Reactants : Naphthalen-1-amine and heptanal (aldehyde).
  • Conditions : Hydrogen atmosphere, 25°C, 10 hours .
  • Catalyst : 1.1 wt% Pd/NiO (20 mg per 50 mL reaction tube).
  • Purification : Filtration followed by solvent evaporation.
    Yield optimization requires adjusting catalyst loading, solvent purity, and reaction time. For example, lower temperatures may reduce side reactions but prolong synthesis .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

  • ¹H NMR (400 MHz, CDCl₃) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, alkyl chain protons at δ 0.8–1.5 ppm) .
  • IR Spectroscopy : Identifies N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 243.2).
  • HPLC : Validates purity (>98%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or spectroscopic data for this compound derivatives?

Discrepancies often arise from:

  • Catalyst deactivation : Trace impurities in starting materials reduce Pd/NiO efficiency. Pre-purify aldehydes via distillation .
  • Solvent effects : Polar solvents (e.g., ethanol) may stabilize intermediates but slow reaction kinetics.
  • Spectral assignments : Use DFT calculations (PBE1PBE functional with 6-31G** basis set) to predict ¹H NMR shifts and validate experimental data .

Q. What strategies mitigate degradation of this compound during storage or reactions?

  • Storage : Protect from light at RT; avoid moisture using desiccants .
  • Stability testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC .
  • Inert atmospheres : Use argon or nitrogen during synthesis to prevent oxidation .

Q. How can this compound serve as a precursor for Schiff base complexes, and what are key reaction parameters?

  • Schiff base synthesis : React with carbonyl compounds (e.g., 4-nitrobenzaldehyde) in ethanol under reflux (12 hours).
  • Characterization : Confirm imine formation via ¹³C NMR (C=N peak at ~160 ppm) and X-ray crystallography for structural elucidation .
  • Optimization : Adjust pH (neutral to mildly acidic) to enhance imine yield and reduce hydrolysis .

Methodological Challenges and Solutions

Q. What computational tools assist in predicting regioselectivity for electrophilic substitutions on this compound?

  • Conformational analysis : Use potential energy surface (PES) scanning to identify stable conformers.
  • Reactivity prediction : Apply Fukui indices to identify nucleophilic sites (e.g., position 4 on naphthalene ring) .

Q. How do steric effects from the heptyl chain influence reactivity in cross-coupling reactions?

  • Steric hindrance : The long alkyl chain may reduce accessibility to the amine group. Use bulky ligands (e.g., XPhos) to improve Pd-catalyzed coupling efficiency .
  • Solvent choice : Non-polar solvents (toluene) minimize steric crowding compared to DMF .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.